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  • Product: 3,5-dichloro-4-fluoro-6-iodo-2H-indazole
  • CAS: 1000341-62-7

Core Science & Biosynthesis

Foundational

What is the CAS number for 3,5-dichloro-4-fluoro-6-iodo-2H-indazole

Technical Whitepaper: The Strategic Role of 3,5-Dichloro-4-fluoro-6-iodo-1H-indazole in Advanced Drug Discovery Executive Summary & Chemical Identity The precise CAS Registry Number for 3,5-dichloro-4-fluoro-6-iodo-2H-in...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Strategic Role of 3,5-Dichloro-4-fluoro-6-iodo-1H-indazole in Advanced Drug Discovery

Executive Summary & Chemical Identity

The precise CAS Registry Number for 3,5-dichloro-4-fluoro-6-iodo-2H-indazole (and its rapidly interconverting 1H-indazole tautomer) is 1000341-62-7 [1][2].

In modern medicinal chemistry, highly substituted, polyhalogenated indazoles are not merely structural novelties; they are precisely engineered pharmacophores. CAS 1000341-62-7 serves as a critical, advanced building block, primarily utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators —a transformative class of therapeutics used to treat cardiopulmonary diseases such as pulmonary arterial hypertension (PAH) and chronic heart failure[3][4].

Structural Rationale: The "Why" Behind the Halogens

As a Senior Application Scientist, I approach molecular design through the lens of orthogonal reactivity and target-binding thermodynamics. The specific halogenation pattern of CAS 1000341-62-7 is a masterclass in synthetic pre-programming. Each halogen serves a dual purpose: enabling downstream synthetic chemoselectivity while optimizing the final Active Pharmaceutical Ingredient (API) for its biological target.

Table 1: Physicochemical and Structural Profiling of CAS 1000341-62-7

PositionSubstituentSynthetic Rationale (Orthogonality)Pharmacological Rationale (Target Binding)
N1 / N2 Tautomeric NHServes as the primary site for N-alkylation (e.g., attachment of a fluorobenzyl group).Mimics the purine ring of GTP, anchoring the molecule within the sGC catalytic domain.
C3 & C5 Dichloro (-Cl)Highly stable C-Cl bonds (BDE ~95 kcal/mol) remain inert during standard cross-coupling.Provides massive steric bulk, locking the conformation of adjacent rings to reduce entropic penalty upon binding.
C4 Fluoro (-F)Highly electronegative; lowers the pKa of the indazole NH to dictate N1 vs N2 alkylation regioselectivity.Blocks CYP450-mediated oxidative metabolism at the C4 position, dramatically improving API half-life.
C6 Iodo (-I)Weakest C-X bond (BDE ~65 kcal/mol); acts as the exclusive site for oxidative addition by Pd(0) catalysts.Acts as the linchpin for attaching extended biaryl or heteroaryl systems necessary for sGC allosteric modulation.

Mechanistic Grounding: The NO-sGC-cGMP Axis

To understand the value of CAS 1000341-62-7, one must understand the biological pathway it is designed to target. Soluble guanylate cyclase (sGC) is a heterodimeric, heme-containing enzyme that acts as the primary intracellular receptor for endogenous nitric oxide (NO)[5].

Historically, the benzylindazole derivative YC-1 was the first discovered sGC stimulator[5][6]. Modern sGC stimulators (such as those patented under WO2018/188590) utilize the polyhalogenated indazole core of CAS 1000341-62-7 to bind directly to the reduced, heme-containing state of sGC[3][7]. This binding stabilizes the active conformation of the enzyme, acting synergistically with endogenous NO to catalyze the conversion of GTP to cyclic GMP (cGMP), ultimately driving vasodilation and antifibrotic effects[7][8].

Pathway NO Endogenous NO sGC Soluble Guanylate Cyclase (Heme-Fe2+) NO->sGC Binds Heme Stimulator sGC Stimulator (Indazole Scaffold) Stimulator->sGC Allosteric Stabilization cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation & Antifibrotic Effects PKG->Response Phosphorylation Cascade

Fig 1. The NO-sGC-cGMP signaling axis highlighting the allosteric role of indazole sGC stimulators.

Synthetic Utility & Experimental Methodologies

The true power of 3,5-dichloro-4-fluoro-6-iodo-1H-indazole lies in its orthogonal reactivity. The following self-validating workflow details how to transform this building block into an advanced intermediate.

Workflow Start CAS: 1000341-62-7 (Polyhalogenated Indazole) Alkylation Step 1: Regioselective N1-Alkylation (Cs2CO3, DMF, 0°C to RT) Start->Alkylation Intermediate N1-Alkylated Intermediate Alkylation->Intermediate Tautomer Resolution Coupling Step 2: C6 Chemoselective Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Intermediate->Coupling Exploits C6-Iodo BDE Product Advanced sGC Stimulator API Coupling->Product C-C Bond Formation

Fig 2. Two-step synthetic workflow exploiting the orthogonal reactivity of CAS 1000341-62-7.

Protocol: Synthesis of Advanced sGC Intermediates via Chemoselective C6-Functionalization

Step 1: Regioselective N1-Alkylation

  • Causality: Indazoles present a tautomeric challenge. Using a large, polarizable cation like Cesium (Cs+) creates a solvent-separated ion pair in DMF, maximizing the nucleophilicity of the nitrogen. The steric shielding from the C3-chlorine directs the electrophile preferentially to the N1 position.

  • Procedure:

    • To an oven-dried Schlenk flask under argon, charge 3,5-dichloro-4-fluoro-6-iodo-1H-indazole (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq).

    • Suspend the mixture in anhydrous DMF (0.2 M) and cool to 0 °C.

    • Dropwise add the alkylating agent (e.g., 2-fluorobenzyl bromide, 1.1 eq).

    • Warm to ambient temperature and stir for 3 hours.

  • Self-Validation System: Monitor via LC-MS. The reaction is deemed complete when the starting material (m/z ~331) is fully consumed. Isolate the product and perform 2D NMR (NOESY) to confirm N1 regioselectivity (cross-peaks between the benzyl protons and the indazole C7-proton).

Step 2: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

  • Causality: Why use Pd(dppf)Cl₂? The dppf ligand provides a large bite angle that accelerates the reductive elimination step. Because the C6-Iodo bond has a significantly lower bond dissociation energy than the C3/C5-Chloro bonds, oxidative addition occurs exclusively at C6, preventing unwanted oligomerization.

  • Procedure:

    • Combine the N1-alkylated intermediate (1.0 eq), an appropriate arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a reaction vial.

    • Add the catalyst Pd(dppf)Cl₂ (0.05 eq).

    • Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Heat to 80 °C for 6 hours under an argon atmosphere.

  • Self-Validation System: TLC tracking (Hexanes/EtOAc) will show a highly fluorescent new spot (due to the extended conjugated biaryl system). LC-MS should confirm the exact mass of the coupled product with the distinct isotopic signature of the remaining two chlorine atoms.

References

  • WIPO (PCT) WO/2018/188590 - Fluorine-Substituted Indazole Compounds and Uses Thereof. Sunshine Lake Pharma Co., Ltd. URL:[Link]

  • Biochemistry (ACS Publications) - Molecular Aspects of Soluble Guanylate Cyclase Activation and Stimulator Function. URL:[Link]

  • European Respiratory Society (ERS) - Soluble guanylate cyclase stimulation: an emerging option in pulmonary hypertension therapy. URL:[Link]

  • Circulation (AHA Journals) - Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions with 3,5-dichloro-4-fluoro-6-iodo-2H-indazole

Advanced Application Note: Palladium-Catalyzed Orthogonal Cross-Coupling of 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole Executive Summary The polyhalogenated heterocycle 3,5-dichloro-4-fluoro-6-iodo-2H-indazole is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Palladium-Catalyzed Orthogonal Cross-Coupling of 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole

Executive Summary

The polyhalogenated heterocycle 3,5-dichloro-4-fluoro-6-iodo-2H-indazole is a highly privileged, electron-deficient scaffold frequently utilized in the synthesis of complex pharmaceutical intermediates, such as PI3K inhibitors[1]. Its dense array of halogens provides a unique vector for multi-directional, orthogonal derivatization. This application note provides a comprehensive framework for executing chemoselective palladium-catalyzed cross-coupling reactions on this substrate, leveraging the distinct bond dissociation energies (BDEs) of its carbon-halogen bonds to achieve absolute regiocontrol.

Mechanistic Rationale: The Hierarchy of Oxidative Addition

In palladium-catalyzed cross-coupling, the rate-determining step for initial activation is typically the oxidative addition of the active Pd(0) species into the aryl-halide bond[2]. The chemoselectivity of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole is governed by two synergistic factors:

  • Thermodynamic Bond Dissociation Energies (BDEs): The C6–I bond is significantly weaker (~65 kcal/mol) than the C3/C5–Cl bonds (~95 kcal/mol) and the C4–F bond (~115 kcal/mol).

  • Electronic Activation: The highly electronegative fluorine at C4 and chlorines at C3/C5 withdraw electron density from the indazole core via strong inductive effects. This highly electron-deficient aromatic system accelerates the oxidative addition of the electron-rich Pd(0) catalyst specifically into the weakest C6–I bond.

Consequently, the C6 position can be functionalized exclusively under mild conditions, leaving the C–Cl and C–F bonds completely intact for subsequent late-stage functionalization (e.g., Buchwald-Hartwig amination) or as permanent pharmacophoric features to modulate metabolic stability.

Quantitative Data: Reactivity Profiling

To design a successful orthogonal functionalization strategy, the reactivity of each position must be mapped against specific catalytic conditions.

Halogen PositionBond TypeApprox. BDE (kcal/mol)Relative ReactivityOptimal Transformation
C6 Aryl–I~65Highest (Primary Site)Suzuki-Miyaura, Sonogashira (Mild conditions, Pd(dppf)Cl₂)
C3 / C5 Aryl–Cl~95Moderate (Secondary Site)Buchwald-Hartwig (Harsh conditions, Pd₂(dba)₃, RuPhos)
C4 Aryl–F~115Inert (Pharmacophore)SNAr (Only under extreme basic conditions, not Pd-catalyzed)

Experimental Workflows & Self-Validating Protocols

Workflow A 3,5-dichloro-4-fluoro -6-iodo-2H-indazole B N-Protected Intermediate A->B DHP, TsOH (Blocks Pd-poisoning) C C6-Arylated Product B->C Ar-B(OH)2, Pd(dppf)Cl2 (Fast C-I Insertion) D C3/C5-Aminated Product C->D Amine, Pd2(dba)3 (Slow C-Cl Insertion)

Workflow for the orthogonal functionalization of polyhalogenated indazoles.

Protocol 1: N-Protection of the Indazole Core

Causality: Unprotected indazoles possess an acidic N–H bond (pKa ~14). Under the basic conditions required for cross-coupling, the indazole is deprotonated. The resulting nitrogen anion acts as a potent σ -donor, coordinating tightly to Pd(II) intermediates and forming insoluble, catalytically inactive complexes[3]. Protection with a tetrahydropyranyl (THP) group prevents this catalyst poisoning while allowing for facile downstream deprotection.

Step-by-Step Methodology:

  • Setup: In an oven-dried flask, dissolve 3,5-dichloro-4-fluoro-6-iodo-2H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Protection: Add 3,4-dihydro-2H-pyran (DHP, 2.5 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the product via IR spectroscopy. Successful protection is definitively confirmed by the complete disappearance of the broad N–H stretch (~3100–3200 cm⁻¹).

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C6

Causality: To ensure strict chemoselectivity for the C6–I bond without inadvertently inserting into the C3/C5–Cl bonds, a mild base (K₂CO₃) and a robust bidentate catalyst (Pd(dppf)Cl₂) are utilized. The bidentate dppf ligand suppresses unwanted β -hydride elimination and stabilizes the Pd center, preventing the high-energy states required for C–Cl insertion[2].

Step-by-Step Methodology:

  • Setup: Combine the N-THP-protected indazole (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂·DCM (0.05 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

  • Degassing: Add a solvent mixture of 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M) that has been thoroughly degassed via sparging with N₂ for 15 minutes.

  • Execution: Seal the flask and heat the biphasic mixture to 80 °C for 6 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer, concentrate, and purify via silica gel chromatography.

  • Self-Validation Checkpoint (Critical): Analyze the purified product via LC-MS. Because the molecule retains two chlorine atoms, the mass spectrum must exhibit a distinct 9:6:1 isotopic distribution pattern (M, M+2, M+4). If a 3:1 pattern is observed, it indicates that unwanted hydrodehalogenation or over-coupling at the C3/C5 positions has occurred, signaling that the reaction temperature was too high.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Indazole-I (C6 position) TM Trans- metalation OA->TM Base, Ar-B(OH)2 RE Reductive Elimination TM->RE Halide salt RE->Pd0 C6-Aryl Indazole

Catalytic cycle highlighting the highly selective C6-I oxidative addition step.

References

[1] Title: Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib Source: Organic Process Research & Development (ACS Publications) URL:[Link]

[3] Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society URL:[Link]

[2] Title: Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize Source: Angewandte Chemie International Edition URL:[Link]

Sources

Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 6-Iodo-2H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2H-Indazole Scaffolds The 2H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the str...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2H-Indazole Scaffolds

The 2H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors and other targeted therapies.[2] The functionalization of this heterocyclic system is therefore of paramount importance in drug discovery programs. Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the indazole framework.[3][4]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling conditions specifically tailored for 6-iodo-2H-indazole derivatives. As a Senior Application Scientist, the following notes are synthesized from established principles and field-proven insights to empower researchers in achieving efficient and reproducible outcomes.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that forges a carbon-carbon bond between an organoboron species (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide (in this case, 6-iodo-2H-indazole) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base.[4] The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition of R-X Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation with R'-B(OR)2 Ar-Pd(II)-X->Transmetalation Base Ar-Pd(II)-R' Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)-R' Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' (Coupled Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with N-H Free Indazoles

A significant challenge in the Suzuki-Miyaura coupling of N-unsubstituted indazoles is the potential for the acidic N-H proton to interfere with the catalytic cycle.[7] The indazole nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive palladium complexes.[7] This necessitates careful selection of the base and reaction conditions to minimize these side reactions. While N-protection can circumvent this issue, direct coupling on the free (NH) indazole is often preferred to avoid additional synthetic steps.[6]

Key Reaction Parameters: A Guided Selection

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of several key parameters. For 6-iodo-2H-indazole derivatives, the following considerations are crucial:

1. Palladium Catalyst and Ligand:

The combination of the palladium source and the ligand is the heart of the catalytic system. For electron-rich heteroaryl halides like 6-iodo-2H-indazole, a robust catalyst system is required.

  • Palladium Source: Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃.[1][6] For challenging couplings, pre-formed catalysts or palladacycles can offer enhanced stability and reactivity.[5]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.[8] For heteroaryl couplings, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[5] Ligands such as SPhos and XPhos have shown broad utility in the coupling of nitrogen-containing heterocycles.[7] In some cases, even simple triphenylphosphine (PPh₃) can be effective, particularly with highly reactive aryl iodides.[9]

2. Base:

The base plays a critical role in the transmetalation step by activating the boronic acid.[4] The choice of base can also influence the outcome of reactions with N-H free indazoles.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄) are commonly used.[2][9] Cesium carbonate (Cs₂CO₃) is often a good choice for challenging couplings due to its high solubility in organic solvents.[9]

  • Organic Bases: In some instances, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used, although they are generally less common in Suzuki couplings.

3. Solvent:

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[8]

  • Common Solvents: 1,4-Dioxane, toluene, and N,N-dimethylformamide (DMF) are widely used organic solvents for Suzuki couplings.[2][9] A combination of 1,4-dioxane and water is a very common and effective solvent system.[2]

Data Presentation: Survey of Reaction Conditions for Halo-Indazole Derivatives

The following table summarizes reported conditions for the Suzuki-Miyaura coupling of halo-indazole derivatives, providing a valuable starting point for optimization.

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1H-indazolePd(PPh₃)₄ (5)-Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O140 (MW)0.570-95[9]
2N-Boc-3-iodo-1H-indazolePdCl₂(dppf) (5)-K₂CO₃ (2)1,4-Dioxane1001285-95[6]
33-ChloroindazolePd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O1001580[7]
4Bromo-indazole carboxamidePdCl₂(dppf)·DCM (5)-K₂CO₃ (3)1,4-Dioxane/H₂O10012up to 94.4[2][10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 6-iodo-2H-indazole derivative with an arylboronic acid.

Materials:

  • 6-iodo-2H-indazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a clean, dry reaction vessel, add the 6-iodo-2H-indazole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2H-indazole derivative.

Optimization Workflow: A Rational Approach

For challenging substrates or to improve reaction efficiency, a systematic optimization of the reaction conditions is recommended. The following workflow provides a logical approach to this process.

Optimization_Workflow cluster_workflow Optimization Workflow for Suzuki-Miyaura Coupling Start Start with Standard Conditions (e.g., Pd(PPh3)4, Cs2CO3, Dioxane/H2O, 90°C) Check_Conversion Low Conversion? Start->Check_Conversion Screen_Catalyst Screen Catalysts & Ligands (e.g., PdCl2(dppf), Pd2(dba)3/SPhos) Check_Conversion->Screen_Catalyst Yes Decomposition Substrate Decomposition? Check_Conversion->Decomposition No Screen_Base Screen Bases (e.g., K3PO4, K2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, DMF) Screen_Base->Screen_Solvent Adjust_Temp Adjust Temperature (e.g., 80-120°C) Screen_Solvent->Adjust_Temp Success Reaction Optimized Adjust_Temp->Success Improved Conversion Decomposition->Success No Lower_Temp Lower Temperature Decomposition->Lower_Temp Yes Lower_Temp->Screen_Catalyst

Figure 2: A decision-making workflow for optimizing Suzuki-Miyaura coupling conditions.

References

  • MDPI.

  • MDPI.

  • IJCRT.org.

  • Organic Chemistry Portal.

  • Chemistry LibreTexts.

  • PMC.

  • PMC.

  • Yoneda Labs.

  • ACS Publications.

  • ACS Publications.

  • MDPI.

  • ResearchGate.

  • SciSpace.

  • Benchchem.

  • ACS Publications.

  • ResearchGate.

  • RSC Publishing.

  • ACS Publications.

  • PMC.

  • [Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][6]-Fused Indole Heterocycles.]([Link]) PMC.

Sources

Method

Regioselective N-alkylation methods for 3,5-dichloro-4-fluoro-6-iodo-2H-indazole

Application Note: Regioselective Synthesis of 2H-Indazoles via N2-Alkylation of 3,5-Dichloro-4-fluoro-6-iodo-1H-indazole Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2H-Indazoles via N2-Alkylation of 3,5-Dichloro-4-fluoro-6-iodo-1H-indazole

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and toll-like receptor (TLR) agonists[1]. However, the regioselective N-alkylation of highly functionalized, electron-deficient indazoles—specifically 3,5-dichloro-4-fluoro-6-iodo-1H-indazole [2]—presents a formidable synthetic challenge. Because the 1H-tautomer is thermodynamically favored, standard basic alkylation conditions almost exclusively yield the N1-alkylated regioisomer[3].

This application note provides field-proven, mechanistically grounded protocols to override this inherent thermodynamic bias. By leveraging kinetic control via Brønsted acid catalysis or chelation control via Mitsunobu conditions, researchers can selectively access the elusive N2-alkylated (2H-indazole) regioisomer.

Substrate Profiling & Mechanistic Rationale

To understand the causality behind the experimental choices, we must analyze the steric and electronic microenvironment of 3,5-dichloro-4-fluoro-6-iodo-1H-indazole:

  • Electronic Deactivation: The presence of four halogens (3-Cl, 4-F, 5-Cl, 6-I) severely withdraws electron density from the heterocyclic core. This drastically lowers the pKa of the N-H bond and reduces the overall nucleophilicity of both N1 and N2.

  • Steric Bias (The C3 vs. C7 Disparity): The indazole numbering places the C3 position adjacent to N2, and the C7 position adjacent to N1. In this substrate, C3 is occupied by a bulky chlorine atom, while C7 is entirely unsubstituted (occupied by a proton).

  • Failure of Basic Conditions: When treated with bases like NaH or K₂CO₃, the resulting delocalized indazolyl anion will attack the electrophile at the path of least steric resistance. Because C7 is unhindered and the N1-isomer is thermodynamically more stable, basic conditions drive the reaction to >95% N1-alkylation[3],[4].

The Solution: To achieve N2-selectivity, we must avoid the formation of the indazolyl anion. Instead, we utilize conditions where the neutral 1H-indazole reacts directly via its N2 lone pair with a highly reactive, in situ generated electrophile (such as a carbocation) before thermodynamic equilibration can occur[5],[6].

Mechanistic Pathway Visualization

G SM 3,5-dichloro-4-fluoro-6-iodo-1H-indazole (Neutral 1H-Tautomer) Base Basic Conditions (e.g., NaH, K2CO3) SM->Base Deprotonation Acid Acidic / Mitsunobu Conditions (e.g., TfOH, DIAD/PPh3) SM->Acid Electrophile Activation Anion Indazolyl Anion (Charge Delocalized) Base->Anion Neutral Activated Electrophile + Neutral Indazole (Lone Pair at N2 Available) Acid->Neutral N1 N1-Alkylated Product (Thermodynamic, 1H-isomer) Anion->N1 Steric relief at C7 Thermodynamic control N2 N2-Alkylated Product (Kinetic, 2H-isomer) Neutral->N2 N2 nucleophilic attack Kinetic control

Caption: Mechanistic divergence of indazole N-alkylation governed by reaction conditions.

Quantitative Regioselectivity Data

The following table summarizes the expected regiochemical outcomes for the N-alkylation of highly halogenated, C3-hindered indazoles based on the chosen methodology[7],[8],[5].

MethodologyReagent SystemPrimary Control MechanismExpected N1:N2 RatioYield Profile
Standard Basic NaH, R-X, THFThermodynamic / Steric> 95:5High
Mild Basic K₂CO₃, R-X, DMFMixed / Steric~ 80:20Moderate
Mitsunobu PPh₃, DIAD, R-OHChelation / Steric~ 30:70Low-Moderate
Brønsted Acid TfOH, Diazo or ImidateKinetic / Carbocation< 5:95Good-High

Validated Experimental Protocols

Protocol A: Brønsted Acid-Catalyzed N2-Alkylation (Recommended)

This protocol utilizes Trifluoromethanesulfonic acid (TfOH) to generate a highly reactive carbocation from an alkyl trichloroacetimidate or diazo compound. The neutral indazole attacks via the N2 position under strict kinetic control[5],[6].

Reagents:

  • 3,5-dichloro-4-fluoro-6-iodo-1H-indazole (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate OR Diazo compound (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1–0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 3,5-dichloro-4-fluoro-6-iodo-1H-indazole (1.0 equiv) and the alkylating agent (1.2 equiv).

  • Solvation: Dissolve the mixture in anhydrous DCM to achieve a concentration of 0.1 M. Cool the reaction vessel to 0 °C using an ice bath.

  • Catalyst Addition: Add TfOH (0.1–0.2 equiv) dropwise. Causality Note: The acid must be added last and at low temperature to prevent premature decomposition of the electrophile and to ensure the carbocation is intercepted immediately by the indazole.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The N2-alkylated isomer of heavily halogenated indazoles is generally less polar than the N1-isomer and will elute earlier on a reverse-phase C18 column.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Mitsunobu-Driven N2-Alkylation (Alternative for Primary Alcohols)

While the C3-chlorine provides steric hindrance, the bulky betaine intermediate formed during the Mitsunobu reaction can effectively shield the N1 position, forcing the alkylation to occur at N2[9],[8].

Reagents:

  • 3,5-dichloro-4-fluoro-6-iodo-1H-indazole (1.0 equiv)

  • Primary Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Betaine Formation: In an Argon-purged flask, dissolve PPh₃ (1.5 equiv) and the primary alcohol (1.5 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. Add DIAD (1.5 equiv) dropwise. Stir for 15 minutes. Causality Note: Pre-forming the betaine complex prevents the highly unreactive, electron-deficient indazole from participating in unwanted side reactions with DIAD.

  • Substrate Addition: Add 3,5-dichloro-4-fluoro-6-iodo-1H-indazole (1.0 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup & Purification: Concentrate the mixture directly onto silica gel and purify via column chromatography. Note that separating the product from triphenylphosphine oxide (TPPO) may require a secondary purification step or trituration with cold ether.

Analytical Validation of Regioisomers

To definitively prove that the 2H-indazole (N2-alkylated) product was formed over the 1H-indazole (N1-alkylated) product, 2D-NMR (specifically HMBC) is mandatory[7]:

  • N1-Alkylation: The protons of the newly attached alkyl group will show a strong ³J HMBC correlation to the C7a bridgehead carbon .

  • N2-Alkylation: The protons of the newly attached alkyl group will show a strong ³J HMBC correlation to the C3 carbon . Because C3 is substituted with a chlorine atom in this specific substrate, the ¹³C chemical shift of C3 will be highly characteristic (~130-140 ppm), allowing for unambiguous assignment.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journal of Organic Chemistry / NIH PMC.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.Chemical Communications (RSC Publishing).
  • Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine.Organic Letters (ACS Publications).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.Beilstein Journal of Organic Chemistry / ResearchGate.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.ResearchGate.
  • 3,5-Dichloro-4-fluoro-6-iodo-1H-indazole (Compound Data).Biofount / Splendid Lab.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole in Kinase Inhibitor Drug Discovery

Abstract & Introduction The indazole core is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful kinase inhibitors, including Pazopanib and Axitinib.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The indazole core is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful kinase inhibitors, including Pazopanib and Axitinib.[1][2] Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, serves as an excellent bioisostere for purine bases, enabling critical hydrogen bonding interactions with the hinge region of the ATP-binding site in many protein kinases.[3] This guide introduces 3,5-dichloro-4-fluoro-6-iodo-2H-indazole , a highly functionalized and strategically designed building block for the discovery of next-generation kinase inhibitors.

While this specific multi-halogenated indazole is an advanced intermediate rather than a final drug candidate, its architecture is deliberately crafted for lead discovery and optimization campaigns. The dense and varied halogenation pattern provides a unique combination of physicochemical modulation and synthetic versatility, addressing key challenges in drug development such as potency, selectivity, and metabolic stability.[4] This document provides a detailed exploration of the rationale behind this scaffold, its application in Structure-Activity Relationship (SAR) studies, and detailed protocols for its synthetic manipulation and biological evaluation.

Scientific Rationale: Deconstructing the Scaffold

The power of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole lies in the specific contributions of each substituent to the overall molecular properties and its potential interactions within a kinase active site. Understanding these contributions is fundamental to its strategic deployment in a drug discovery program.

  • The 2H-Indazole Core: The indazole nucleus is the primary pharmacophore, engineered to form hydrogen bonds with the kinase hinge region, a critical anchoring point for Type I and Type II inhibitors.[3] The 2H-tautomer offers a distinct vector for substitution compared to the more common 1H-indazole, potentially enabling access to different chemical space and intellectual property.[2]

  • C3 and C5 Dichloro Substitution: Chlorine atoms significantly increase the lipophilicity of the scaffold, which can enhance membrane permeability and oral absorption.[4] Furthermore, chlorine is capable of forming halogen bonds—a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains—which can substantially improve binding affinity and target selectivity.[4] This dichlorination pattern also serves to sterically protect the indazole core from potential metabolic attack.

  • C4 Fluoro Substitution: The highly electronegative fluorine atom at the C4 position powerfully influences the electronic properties of the aromatic system.[4] This can lower the pKa of the indazole N-H, potentially strengthening its hydrogen bonding capability. Fluorine is also a well-established metabolic blocker; its incorporation can prevent unwanted hydroxylation at that position, thereby increasing the compound's half-life.[4]

  • C6 Iodo Substitution: The Synthetic Linchpin: The iodine atom at the C6 position is the molecule's most strategic feature for lead optimization. Iodine is an excellent leaving group in metal-catalyzed cross-coupling reactions. This provides a robust and versatile synthetic handle for the late-stage introduction of a wide array of chemical moieties. This allows for the rapid generation of a library of analogs to probe the solvent-exposed region of the kinase binding pocket, a key strategy for enhancing potency and achieving isoform selectivity.

cluster_scaffold 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole Scaffold Core Scaffold (Hinge Binding) C3_Cl C3-Chloro (Lipophilicity, Halogen Bond) Scaffold->C3_Cl C5_Cl C5-Chloro (Metabolic Shielding, Halogen Bond) Scaffold->C5_Cl C4_F C4-Fluoro (pKa Modulation, Metabolic Blocker) Scaffold->C4_F C6_I C6-Iodo (Key Synthetic Handle for SAR) Scaffold->C6_I

Caption: Key functional attributes of the multi-halogenated indazole scaffold.

Application in Kinase Inhibitor Development Workflow

This scaffold is designed to be integrated into a rational drug design workflow. The primary application involves using the C6-iodo position as a diversification point for SAR exploration. The general workflow is a three-stage process: diversification, biochemical screening, and cellular evaluation.

Start Start with: 3,5-dichloro-4-fluoro-6-iodo-2H-indazole Coupling Stage 1: Diversification (e.g., Suzuki, Sonogashira Coupling) Generate Analog Library Start->Coupling Biochem Stage 2: Biochemical Screen (In Vitro Kinase Assay) Determine IC50 Coupling->Biochem Cellular Stage 3: Cellular Assay (Cell Proliferation, Target Engagement) Determine EC50 Biochem->Cellular SAR SAR Analysis & Lead Optimization Cellular->SAR SAR->Coupling Iterate

Caption: Drug discovery workflow utilizing the C6-iodo indazole building block.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments involved in utilizing this scaffold.

Protocol 1: Synthesis of a C6-Arylated Indazole Library via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for diversifying the core scaffold at the C6 position, a critical step for SAR studies. The iodine atom allows for efficient coupling with a wide variety of boronic acids and esters.

Objective: To synthesize a library of C6-aryl/heteroaryl-substituted indazoles to explore the solvent-front region of the kinase active site.

Materials:

  • 3,5-dichloro-4-fluoro-6-iodo-2H-indazole (starting material)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 3,5-dichloro-4-fluoro-6-iodo-2H-indazole (100 mg, 1.0 eq).

  • Add the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 4 mL of 4:1 Dioxane/H₂O) via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C6-coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality Note: The choice of palladium catalyst and base is crucial. PdCl₂(dppf) is often effective for heteroaryl boronic acids, while Pd(PPh₃)₄ is a robust general catalyst. Cesium carbonate is a stronger base and can accelerate reactions with less reactive coupling partners. Degassing the solvent is essential to prevent oxidation and deactivation of the palladium(0) catalyst.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the newly synthesized compounds against a target kinase.

Objective: To quantify the potency of indazole derivatives as inhibitors of a specific protein kinase.

Materials:

  • Target Kinase (e.g., FGFR1, VEGFR2)

  • Kinase Substrate (specific to the kinase)

  • ATP (at or near the Kₘ value for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized indazole compounds (dissolved in DMSO)

  • Assay Buffer (specific to the kinase)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • Add 2.5 µL of the kinase reaction buffer containing the kinase and substrate to each well of a 384-well plate.

    • Add 25 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then convert the ATP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the proliferation of cancer cell lines.

Objective: To evaluate the cellular potency of the indazole derivatives and their ability to inhibit cancer cell growth.[5]

Materials:

  • Cancer cell line (e.g., HT-29, A549, relevant to the kinase target)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized indazole compounds (prepared in complete medium from a DMSO stock). Include a vehicle control (DMSO) and a positive control (e.g., a known clinical inhibitor).

  • Incubation: Incubate the plates for an additional 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percent viability against the logarithm of compound concentration to determine the EC₅₀ value.

Data Presentation & SAR Interpretation

Systematic diversification at the C6 position allows for the construction of a clear SAR table. This data is critical for guiding the next round of synthesis and optimization.

Table 1: Hypothetical SAR Data for C6-Substituted Analogs Targeting FGFR1

Compound IDC6-Substituent (R)FGFR1 IC₅₀ (nM)HT-29 Cell EC₅₀ (µM)
Core -I>10,000>50
LIB-001 -Phenyl85012.5
LIB-002 -4-Methoxyphenyl4206.8
LIB-003 -4-Fluorophenyl79010.1
LIB-004 -Pyridin-4-yl1501.5
LIB-005 -4-(Piperazin-1-yl)phenyl350.45

Interpretation:

  • The unsubstituted core is inactive, confirming the necessity of the C6-substituent for activity.

  • Simple phenyl substitution (LIB-001) confers weak activity.

  • Electron-donating groups like methoxy (LIB-002) improve potency, suggesting a favorable interaction in a hydrophobic pocket with some polar character.

  • The introduction of a basic nitrogen in pyridine (LIB-004) significantly boosts potency, likely by forming a key salt bridge or hydrogen bond in the solvent-exposed region.

  • Further elaboration with a piperazine-substituted phenyl group (LIB-005) leads to a potent compound, as the piperazine moiety can enhance solubility and engage in further interactions.[6]

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec ADP ADP Rec->ADP Substrate Substrate Protein Rec->Substrate P ATP ATP ATP->Rec P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor Indazole Inhibitor Inhibitor->Rec Binds to ATP Pocket

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The 3,5-dichloro-4-fluoro-6-iodo-2H-indazole scaffold represents a high-value tool for modern kinase inhibitor discovery. Its pre-installed features address key aspects of drug design: the indazole core for hinge binding, the dichloro and fluoro groups for modulating physicochemical properties and metabolic stability, and critically, the C6-iodo group as a versatile handle for rapid SAR exploration. By following the integrated workflow and protocols outlined in this guide, research teams can efficiently leverage this building block to accelerate the discovery and optimization of novel, potent, and selective kinase inhibitors for therapeutic intervention.

References

  • Zhang, J., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(8), 896-923. Available at: [Link]

  • Ren, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2630-2634. Available at: [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4938. Available at: [Link]

  • Ilardi, E. A., et al. (2023). Key contemporary considerations for halogens in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Pellecchia, M., et al. (2010). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry, 53(23), 8338-8349. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. . Available at: [Link]

  • AbbVie Deutschland GmbH & Co. KG. (2015). 5-substituted indazoles as kinase inhibitors. U.S. Patent 9,163,007.
  • Pellecchia, M., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8338-8349. Available at: [Link]

  • Zhang, H., & Larock, R. C. (2004). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates. Organic Letters, 6(20), 3545-3548. Available at: [Link]

  • Zhang, J., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 21(10), 1398. Available at: [Link]

  • ResearchGate. (2024). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Request PDF. Available at: [Link]

  • Trade Science Inc. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal, 7(1). Available at: [Link]

  • Zhang, J., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)- 4-substituted-1H-indazoles as Potent Fibrob. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(8), 1667-1672. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Available at: [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 111, 117621. Available at: [Link]

Sources

Method

Application Note: Regiocontrolled Late-Stage Functionalization of 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole

Document Type: Advanced Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Strategic Rationale The molecule 3,5-dichloro-4-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The molecule 3,5-dichloro-4-fluoro-6-iodo-indazole is a highly dense, polyhalogenated heterocyclic scaffold that offers unprecedented opportunities for multidimensional chemical space exploration. However, the presence of four distinct halogens on a single bicyclic core presents a formidable challenge in chemoselectivity and regiocontrol.

As a Senior Application Scientist, I have designed this protocol to move beyond standard trial-and-error cross-coupling. By exploiting the inherent thermodynamic and kinetic gradients of this molecule, we can execute a predictable, orthogonal late-stage functionalization (LSF) sequence. This guide details the causality behind catalyst selection, the mechanistic basis for site-selectivity, and provides self-validating experimental procedures to ensure reproducibility in your laboratory.

Mechanistic Mapping: The Causality of Selectivity

The success of sequentially functionalizing this scaffold relies on exploiting the differential reactivity of its carbon-halogen bonds. The oxidative addition of palladium(0) into these bonds is governed by Bond Dissociation Energies (BDEs) and local steric shielding 1.

  • C6-Iodine (The Primary Handle): The C-I bond possesses the lowest BDE (~65 kcal/mol). It undergoes rapid oxidative addition even at room temperature.

  • C3-Chlorine (The Activated Handle): While typically inert under mild conditions, the C3-Cl is electronically activated by the adjacent imine-like N2 nitrogen of the 2H-indazole tautomer, rendering it more electrophilic than a standard aryl chloride.

  • C5-Chlorine (The Shielded Handle): Flanked by the C4-fluorine and the newly installed C6-group, the C5-Cl is highly sterically congested. It requires highly active, bulky ligands (e.g., RuPhos) and elevated temperatures (>100 °C) for activation.

  • C4-Fluorine (The Inert Anchor): With a BDE exceeding 115 kcal/mol, the C-F bond remains intact under standard Pd-catalysis, serving as a permanent metabolic soft-spot blocker in the final drug candidate.

Reactivity cluster_0 Oxidative Addition Pathways Cat Pd(0) Catalyst I C6-I BDE ~65 kcal/mol Fast Cat->I Preferred (Lowest ΔG‡) Cl3 C3-Cl BDE ~80 kcal/mol Moderate Cat->Cl3 Requires XPhos/80°C Cl5 C5-Cl BDE ~85 kcal/mol Slow Cat->Cl5 Requires RuPhos/110°C F4 C4-F BDE ~115 kcal/mol Inert Cat->F4 No Reaction

Fig 1. Divergent oxidative addition pathways based on bond dissociation energies and sterics.

Orthogonal Functionalization Workflow

To prevent catalyst poisoning and direct the electronic properties of the ring, the free N-H must first be alkylated. We target the 2H-indazole configuration, a highly valuable pharmacophore in modern oncology and immunology 2.

Workflow A 3,5-dichloro-4-fluoro -6-iodo-1H-indazole B N2-Alkylated 2H-Indazole A->B Alkylation (Kinetic Control) C C6-Aryl Intermediate B->C Pd-Catalyzed Suzuki (50°C) D C3-Amino Intermediate C->D Pd-Catalyzed Buchwald (80°C) E C5-Functionalized Target D->E Pd-Catalyzed Suzuki (110°C)

Fig 2. Orthogonal late-stage functionalization workflow for polyhalogenated 2H-indazole.

Self-Validating Experimental Protocols

Protocol A: Regioselective N2-Alkylation (Fixing the Tautomer)

Indazoles inherently exist as a thermodynamic mixture of 1H and 2H tautomers. By utilizing steric control and specific non-covalent interactions (NCIs) during the alkylation event, we can kinetically drive the formation of the N2-alkylated isomer 3.

Reagents: 3,5-dichloro-4-fluoro-6-iodo-1H-indazole (1.0 eq), Alkyl Halide (e.g., Methyl Iodide, 1.2 eq), Cs2CO3 (2.0 eq), anhydrous DMF (0.2 M).

  • Charge a flame-dried flask with the indazole and Cs2CO3.

  • Add anhydrous DMF and cool the suspension to 0 °C. Causality: Lower temperatures suppress the thermodynamic equilibration to the 1H-isomer.

  • Add the alkyl halide dropwise. Stir for 4 hours, allowing the reaction to slowly reach ambient temperature.

  • Validation Checkpoint: Quench an aliquot in H2O/MeCN. LC-MS analysis should reveal two distinct peaks with identical masses. The 2H-isomer typically elutes earlier on reverse-phase C18 columns due to its higher polarity (quinonoid structure) compared to the benzenoid 1H-isomer.

  • Purify via flash chromatography to isolate the pure 2H-indazole.

Protocol B: Chemoselective C6-Suzuki-Miyaura Coupling

With the tautomer fixed, the C6-iodine is selectively targeted. We utilize a bidentate ligand (dppf) to stabilize the Pd intermediate and prevent premature oxidative addition into the C3-Cl bond.

Reagents: N2-alkylated indazole (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Degas the solvent mixture by sparging with N2 for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to Pd(II)-peroxo species, killing the catalytic cycle.

  • Combine all reagents in a vial, seal, and heat to 50 °C for 2 hours.

  • Validation Checkpoint: The reaction mixture will transition from a deep red-orange (active Pd(0) generation) to a pale yellow/brown. TLC (Hexanes/EtOAc) will show complete consumption of the starting material. Crucially, MS analysis will show the disappearance of the characteristic iodine isotopic defect (-126 Da mass shift).

  • Perform an aqueous workup and isolate the C6-aryl intermediate.

Protocol C: Site-Selective C3-Buchwald-Hartwig Amination

Differentiating the C3-Cl from the C5-Cl requires ligand tuning. XPhos is selected because its extreme steric bulk accelerates reductive elimination, while its electron-rich dicyclohexylphosphine moiety forces oxidative addition into the slightly more activated C3-Cl.

Reagents: C6-functionalized intermediate (1.0 eq), Secondary Amine (1.5 eq), Pd2(dba)3 (0.05 eq), XPhos (0.10 eq), NaOtBu (2.0 eq), Toluene (0.1 M).

  • In a glovebox, combine the intermediate, Pd2(dba)3, XPhos, and NaOtBu.

  • Add anhydrous toluene and the amine. Seal and heat to 80 °C for 12 hours.

  • Validation Checkpoint: The extreme steric shielding of the C5-Cl ensures it remains untouched at 80 °C. If higher temperatures are accidentally reached, a di-aminated byproduct will appear at +[Amine Mass] in the LC-MS trace. Maintain strict thermal control.

Quantitative Data & Optimization

The following table summarizes the optimization data for differentiating the three halogenated sites, demonstrating the absolute necessity of ligand and temperature control.

Table 1: Catalyst and Ligand Selection Matrix for Polyhalogenated Indazole

Target SiteLeaving GroupOptimal Catalyst SystemTemp (°C)Yield (%)Mechanistic Rationale
C6 IodinePd(dppf)Cl2 / K2CO35092%Weak C-I bond requires minimal thermal activation; dppf prevents over-reaction at C3.
C3 ChlorinePd2(dba)3 / XPhos / NaOtBu8085%C=N adjacent activation; XPhos bulk accelerates reductive elimination of the amine.
C5 ChlorinePd(OAc)2 / RuPhos / K3PO411078%Extreme steric hindrance from C4-F and C6-Ar requires a highly active, flexible ligand.
C4 FluorineNone (Inert)>1300%High BDE (~115 kcal/mol) resists standard Pd-catalyzed oxidative addition.

Conclusion

The late-stage functionalization of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole is not a random exercise in cross-coupling, but a highly orchestrated sequence dictated by fundamental physical organic chemistry. By adhering to the thermodynamic hierarchy (I > C3-Cl > C5-Cl >> F) and employing strict kinetic control over tautomeric alkylation, researchers can reliably generate libraries of complex, highly functionalized indazole therapeutics.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews URL:[Link][1]

  • Recent Advances in C–H Functionalization of 2H-Indazoles European Journal of Organic Chemistry URL:[Link][2]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Beilstein Journal of Organic Chemistry URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing polysubstituted indazole derivatives. Indazoles are a critical scaffold in medicinal chemistry, found in numerous therapeutic agents.[1][2] However, the synthesis of highly functionalized analogues, such as the target molecule, presents significant challenges in yield and purity.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental hurdles. We will explore the causality behind protocol choices, offer detailed troubleshooting steps, and provide validated experimental workflows to improve your synthesis yield.

Proposed Synthetic Strategy

A direct, one-step synthesis for 3,5-dichloro-4-fluoro-6-iodo-2H-indazole is not commonly reported. A robust and logical approach involves a multi-step pathway that allows for control at each stage. The proposed strategy involves the formation of a dichlorofluoro-2H-indazole core, followed by a regioselective late-stage iodination.

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: Regioselective Iodination cluster_2 Purification & Analysis A 2,6-Dichloro-3-fluoroaniline (Starting Material) B Diazotization & Reduction to Hydrazine A->B 1. NaNO₂, HCl 2. SnCl₂ C Cyclization with Orthoformate B->C Triethyl Orthoformate, Acid Catalyst D 3,5-Dichloro-4-fluoro-2H-indazole (Intermediate) C->D E Electrophilic Iodination D->E Iodinating Agent (e.g., NIS, I₂/Ag⁺) F 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole (Final Product) E->F G Column Chromatography F->G H Recrystallization G->H I Characterization (NMR, MS, X-Ray) H->I

Caption: Proposed workflow for synthesizing the target molecule.

Troubleshooting & FAQs: Synthesis of the Indazole Core

This section focuses on challenges that may arise during the formation of the 3,5-dichloro-4-fluoro-2H-indazole intermediate.

Question 1: My yield for the indazole core is consistently low. What are the primary causes and how can I optimize the reaction?

Answer: Low yields in 2H-indazole synthesis often stem from three main areas: inefficient cyclization, formation of the undesired 1H-indazole isomer, and product decomposition under harsh conditions.[3]

  • Causality - Inefficient Cyclization: The reaction to form the indazole ring can be sensitive to temperature and solvent choice. For cyclizations involving hydrazines, acidic catalysis is often required, but an incorrect acid concentration can hinder the reaction.

  • Causality - Isomer Formation: Indazole exists in two main tautomeric forms: 1H and 2H. The 1H-indazole is often more thermodynamically stable.[1] Reaction conditions, particularly the choice of base and solvent in alkylation-type syntheses, can significantly influence the N-1 vs. N-2 isomer ratio.[3]

  • Causality - Decomposition: Traditional methods like the Cadogan reaction, which involves reductive cyclization of o-nitrobenzylidene amines, often require high temperatures that can lead to byproduct formation and decomposition of the desired product.[3][4]

Troubleshooting & Optimization:

  • Temperature Screening: Systematically evaluate a range of temperatures. Modern metal-catalyzed methods, for example, may proceed efficiently at milder temperatures compared to classical thermal cyclizations.[3]

  • Solvent Selection: The polarity and boiling point of the solvent are critical. For copper-catalyzed three-component reactions, polar solvents like DMSO or polyethylene glycol (PEG) have proven effective and can improve reactant solubility and reaction kinetics.[3][5][6]

  • Catalyst System: If using a metal-catalyzed approach (e.g., with copper or palladium), ensure the catalyst is active and loading is sufficient. Catalyst inactivation can be a major source of low yield. Consider screening different ligands that can stabilize the metal center and promote the desired bond formations.[6]

  • Modern Synthetic Routes: Consider alternative, milder synthetic strategies. For instance, a one-pot, three-component reaction of a 2-bromobenzaldehyde derivative, a primary amine, and sodium azide, catalyzed by copper, can directly form the C-N and N-N bonds under more controlled conditions.[6][7]

Troubleshooting & FAQs: Regioselective Iodination

The introduction of an iodine atom at the C6 position is a critical and challenging step. The electronic nature of the substituents (two Cl atoms, one F atom) and the indazole ring itself will direct the electrophilic substitution.

Question 2: I am struggling with poor regioselectivity during the iodination step. How can I ensure the iodine is introduced at the C6 position?

Answer: Poor regioselectivity is a common problem in the halogenation of complex aromatic systems. The outcome is dictated by a combination of steric hindrance and the electronic directing effects of the existing substituents.

  • Causality - Electronic Effects: The indazole ring system's electronics and the strong electron-withdrawing nature of the chlorine and fluorine atoms will deactivate the aromatic ring towards electrophilic substitution. However, the nitrogen atoms of the indazole can influence regioselectivity. Halogenation of 2H-indazoles often occurs at the C3, C5, or C7 positions depending on the conditions and existing substituents.[8] In our target molecule, the C3, C5, and C4 positions are already substituted. This leaves C6 and C7 as potential sites. The C6 position is para to the fluorine at C4 and meta to the chlorine at C5. The C7 position is ortho to the indazole nitrogen.

  • Causality - Steric Hindrance: The substituents at C5 may provide some steric hindrance, potentially favoring substitution at C6 over C7.

Troubleshooting & Optimization:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is crucial.

    • N-Iodosuccinimide (NIS): Often used with an acid catalyst (e.g., TFA or H₂SO₄), NIS is a reliable source of an electrophilic iodine species. It can provide good selectivity under controlled conditions.

    • Iodine Monochloride (ICl): A highly reactive and potent iodinating agent. It can sometimes lead to over-halogenation or lack of selectivity if not used carefully at low temperatures.

    • Iodine with a Silver Salt (e.g., Ag₂SO₄, AgBF₄): This system generates a highly electrophilic iodine species in situ. The silver salt acts as a halogen activator. This method has been shown to be effective for the iodination of chlorinated aromatic compounds, with the counter-ion of the silver salt influencing reactivity and selectivity.[9][10] For instance, AgBF₄/I₂ has been shown to be highly reactive.[9]

  • Solvent and Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize side reactions and improve selectivity. Dichloromethane (DCM) or acetonitrile are common solvents for these reactions.[9]

  • Protecting Groups: If selectivity remains a major issue, consider a strategy involving a removable directing group, although this adds steps to the overall synthesis.

Reagent SystemTypical ConditionsExpected Outcome & Rationale
NIS / TFA DCM, 0 °C to RTGood selectivity, tunable reactivity. The acid activates NIS. A good starting point for optimization.
I₂ / AgNO₃ Acetonitrile, RTStrong electrophile generated. Can be very effective but may require careful control of stoichiometry.
I₂ / Ag₂SO₄ DCM, RTEffective for chlorinated phenols and anisoles, offering good yields for specific isomers.[9]
ICl DCM, -10 °CHighly reactive. Use with caution to avoid over-iodination. May be less selective.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established literature procedures. They should be adapted and optimized for the specific substrate.

Protocol 1: Copper-Catalyzed Synthesis of 3,5-Dichloro-4-fluoro-2H-indazole (Hypothetical)

This protocol is adapted from general copper-catalyzed methods for 2H-indazole synthesis.[6]

  • To a sealed reaction tube, add the 2-bromo-4,6-dichloro-5-fluorobenzaldehyde (1.0 equiv.), the desired primary amine or hydrazine (1.2 equiv.), sodium azide (2.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and N,N,N′,N′-tetramethylethylenediamine (TMEDA, 0.1 equiv.).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 3,5-dichloro-4-fluoro-2H-indazole intermediate.

Protocol 2: Regioselective Iodination at C6

This protocol is based on methods for iodinating deactivated aromatic rings.[9]

  • Dissolve the 3,5-dichloro-4-fluoro-2H-indazole intermediate (1.0 equiv.) in dichloromethane (DCM) or acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a slurry of silver sulfate (Ag₂SO₄, 1.1 equiv.) and elemental iodine (I₂, 1.1 equiv.) in the same solvent.

  • Slowly add the silver/iodine slurry to the solution of the indazole derivative over 30 minutes.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Filter the mixture through a pad of Celite to remove silver salts.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 3,5-dichloro-4-fluoro-6-iodo-2H-indazole.

Troubleshooting Low Iodination Yield

Low yield in the final iodination step can be particularly frustrating. A systematic approach is required to diagnose the issue.

G cluster_yes cluster_no Start Low Yield of Iodinated Product Q1 Is starting material consumed (TLC/LC-MS)? Start->Q1 A1 Multiple spots observed? Q1->A1 Yes B1 No: Incomplete Reaction Q1->B1 No A2 Yes: Poor Regioselectivity A1->A2 Yes A4 No: Baseline material or streaks? A1->A4 No A3 Solution: Lower temp, screen iodinating agents (NIS vs I₂/Ag⁺), change solvent. A2->A3 A5 Yes: Product Decomposition A4->A5 Yes A6 Solution: Use milder conditions, shorten reaction time, ensure anhydrous conditions. A5->A6 B2 Solution: Increase temp slightly, increase reaction time, use a more potent iodinating agent (e.g., AgBF₄/I₂), check reagent quality. B1->B2

Caption: Decision tree for troubleshooting the iodination step.

References

  • Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals. Available at: [Link]

  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir - ACS Publications. Available at: [Link]

  • Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses Procedure. Available at: [Link]

  • Preparation method of 2H-Indazole derivatives. Google Patents.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Iodination of 3,5-Dichloroanisole Using Silver Salts. eGrove. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available at: [Link]

  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters - ACS Publications. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Organic Solvent Solubility of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor organic solvent solubility of 3,5-dichloro-4-fluoro-6-io...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor organic solvent solubility of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower users to make informed decisions during their experimental work.

Understanding the Challenge: Physicochemical Properties

3,5-dichloro-4-fluoro-6-iodo-2H-indazole is a highly substituted indazole derivative. The indazole core, a bicyclic heteroaromatic system, is a common scaffold in medicinal chemistry.[1][2] However, the extensive halogenation (dichloro, fluoro, iodo) significantly impacts its physicochemical properties, often leading to poor solubility in common organic solvents. This poor solubility can present a significant hurdle in various stages of research and development, from initial screening to formulation.[3]

The high degree of halogenation contributes to a high molecular weight and potentially strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.[4] The molecule's overall polarity is also complex; while the nitrogen atoms in the indazole ring can participate in hydrogen bonding, the surrounding halogens create a largely non-polar surface area.[5]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide presents a systematic approach to improving the solubility of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole. The strategies are presented in a logical progression, starting with simple solvent screening and moving towards more advanced formulation techniques.

Systematic Solvent Screening

The first step in addressing solubility issues is a thorough and systematic screening of a diverse range of organic solvents. It is crucial to move beyond commonly used solvents and explore those with varying polarities and hydrogen bonding capabilities.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole into individual glass vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to each vial.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect for undissolved solid. If the solid has dissolved, add another aliquot of the compound and repeat the process until saturation is reached.

  • Quantification (Optional): For a more precise measurement, centrifuge the saturated solutions, and analyze the supernatant concentration using a suitable analytical technique (e.g., HPLC-UV).

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)These solvents are strong hydrogen bond acceptors and possess high polarity, making them effective at solvating polar and aromatic compounds.[5]
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially interacting with the indazole nitrogens.[5]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese solvents have moderate polarity and can engage in dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformThese are less polar and may be effective if the compound has significant non-polar character.
Amides N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)These are strong, polar aprotic solvents that can be very effective for highly crystalline compounds.[6]
Co-solvency: The Power of Solvent Blends

If single solvents prove inadequate, the use of co-solvents is a powerful and widely used technique to enhance solubility.[7][8] Co-solvents are mixtures of a primary solvent (often water-miscible) with one or more other miscible solvents.[9] The addition of a co-solvent can disrupt the self-association of the primary solvent, reducing its polarity and creating a more favorable environment for the solute.[]

dot

Co_solvency_Workflow start Poor Solubility in Single Solvent select_primary Select Primary Solvent (e.g., DMSO) start->select_primary select_co_solvent Select Miscible Co-solvent(s) (e.g., Ethanol, PEG 400) select_primary->select_co_solvent prepare_blends Prepare Binary/Ternary Blends (Varying Ratios) select_co_solvent->prepare_blends solubility_testing Perform Solubility Testing on Blends prepare_blends->solubility_testing analyze Analyze Results & Identify Optimal Ratio solubility_testing->analyze end_point Optimized Solubilized Compound analyze->end_point

Caption: Workflow for developing a co-solvent system.

Experimental Protocol: Co-solvent System Development

  • Select Primary Solvent: Choose the single solvent that showed the most promise in the initial screening (e.g., DMSO).

  • Select Co-solvents: Choose one or two water-miscible organic solvents.[11] Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[]

  • Prepare Blends: Create a series of binary (or ternary) solvent systems with varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of primary solvent to co-solvent).

  • Determine Solubility: Measure the solubility of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole in each blend using the method described in the solvent screening section.

  • Identify Optimal System: Plot solubility versus the co-solvent ratio to identify the system that provides the maximum solubility.

pH Modification: Exploiting Ionizable Groups

For compounds with ionizable functional groups, adjusting the pH of the medium can dramatically increase solubility.[12] While the indazole ring itself is weakly basic, the acidity or basicity of your experimental system can be leveraged.[1] This technique is particularly relevant for aqueous-based formulations.

dot

pH_Modification_Logic compound 3,5-dichloro-4-fluoro-6-iodo-2H-indazole is_ionizable Weakly Basic Nature of Indazole Ring compound->is_ionizable acidic_medium acidic_medium is_ionizable->acidic_medium Yes basic_medium basic_medium is_ionizable->basic_medium Potentially increased_solubility Increased Aqueous Solubility acidic_medium->increased_solubility no_change Minimal Solubility Change basic_medium->no_change

Caption: Decision logic for pH modification.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 10).

  • Solubility Measurement: Determine the solubility of the compound in each buffer using the small-scale solubility assessment protocol.

  • Data Analysis: Plot solubility as a function of pH to identify the pH at which maximum solubility is achieved.

Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[13] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form structures with a hydrophobic core and a hydrophilic shell.[14] Poorly soluble compounds can partition into the hydrophobic core, effectively being "dissolved" in the aqueous phase.[15]

Table 2: Common Surfactants for Solubility Enhancement

Surfactant TypeExamplesKey Characteristics
Non-ionic Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F127), Cremophor® ELGenerally less toxic and less irritating than ionic surfactants.[16]
Anionic Sodium Lauryl Sulfate (SLS)Often used in external preparations.[16]
Cationic Cetrimide, Benzalkonium ChlorideOften have antimicrobial properties.[16]

Experimental Protocol: Surfactant-Based Solubilization

  • Select Surfactants: Choose a few surfactants from the table above.

  • Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations, ensuring some are above the known CMC.

  • Determine Solubility: Measure the solubility of the compound in each surfactant solution.

  • Evaluate: Identify the surfactant and concentration that provides the best solubility enhancement.

Advanced Formulation Strategies

If the above methods do not yield the desired solubility, more advanced formulation techniques can be employed, particularly for in vivo studies or drug product development.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[17] When exposed to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a high surface area, which enhances the dissolution rate.[18][19] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[17] Methods for preparing solid dispersions include solvent evaporation, fusion (melting), and hot-melt extrusion.[18][20]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[21] The increased surface area leads to a higher dissolution rate.[7] This can be achieved through techniques like milling or high-pressure homogenization.[21]

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[16][22]

Frequently Asked Questions (FAQs)

Q1: I have tried dissolving 3,5-dichloro-4-fluoro-6-iodo-2H-indazole in DMSO, but it is still not completely soluble at the concentration I need. What should I do next?

A1: If DMSO alone is insufficient, the next logical step is to explore co-solvency. Try creating binary mixtures of DMSO with other miscible solvents such as ethanol, propylene glycol, or PEG 400. Systematically varying the ratio of DMSO to the co-solvent can often lead to a significant increase in solubility.

Q2: Can I use heat to increase the solubility of this compound?

A2: While heating can temporarily increase the solubility of many compounds, it is crucial to first assess the thermal stability of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole. Degradation at elevated temperatures is a risk. If you choose to use heat, do so cautiously and for the shortest time necessary. It is also important to note that the compound may precipitate out of solution upon cooling.

Q3: Are there any structural modifications I can make to the molecule to improve its solubility?

A3: Structural modification is a strategy often employed during the lead optimization phase of drug discovery.[4] Introducing polar, flexible side chains at a solvent-exposed position of the molecule can disrupt crystal packing and increase interactions with the solvent, thereby improving solubility.[23] For example, adding groups containing hydroxy, amino, or carboxylic acid termini can be beneficial.[23] However, any modification must be carefully evaluated to ensure it does not negatively impact the desired biological activity.

Q4: My compound is intended for an in vitro assay with a final concentration of 1% DMSO in aqueous media. How can I prepare a concentrated stock solution?

A4: The key is to prepare the most concentrated stock solution possible in 100% DMSO. Then, consider a serial dilution approach. If direct dilution into the aqueous media causes precipitation, you may need to use an intermediate dilution step with a co-solvent system that is compatible with your assay. Alternatively, using a surfactant in your final assay buffer could help maintain the solubility of the compound at the desired concentration.

Q5: What are the potential pitfalls of using surfactants?

A5: While effective, surfactants can sometimes interfere with biological assays. It is essential to run appropriate vehicle controls (the surfactant solution without the compound) to ensure that the surfactant itself does not have any confounding effects on your experimental system. Additionally, the choice of surfactant is important; for instance, ionic surfactants are more likely to interact with proteins and membranes than non-ionic surfactants.[14]

Conclusion

Overcoming the poor organic solvent solubility of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole requires a systematic and informed approach. By starting with a broad solvent screen and progressing through co-solvency, pH modification, and the use of solubilizing agents like surfactants, researchers can effectively identify conditions that enable the desired concentration to be achieved. For more challenging cases, advanced formulation strategies offer powerful solutions. This guide provides the foundational knowledge and practical steps to navigate these challenges successfully.

References

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). JAPS.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma.
  • Cosolvent. (n.d.). Wikipedia.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026). Crystal Pharmatech.
  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace.
  • A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug. (2020). Austin Publishing Group.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). RSC Publishing.
  • "solubility and stability of N-2H-Indazol-2-ylurea in different solvents". (n.d.). Benchchem.
  • How Can Surfactants Affect the Effective Water Solubility of a Pollutant? (2025). Learn.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). DMPK.
  • Improving solubility via structural modification. (n.d.). ResearchGate.
  • Chemical Modification: A unique solutions to Solubility problem. (2019). SciSpace.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011). Organic Process Research & Development.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.

Sources

Troubleshooting

HPLC purification techniques for highly halogenated 2H-indazole reaction mixtures

Welcome to the Technical Support Center. Highly halogenated 2H-indazoles represent a notoriously challenging class of molecules in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Highly halogenated 2H-indazoles represent a notoriously challenging class of molecules in medicinal chemistry and drug development. Their extreme lipophilicity, propensity for halogen bonding, and the ubiquitous presence of closely related 1H-indazole regioisomers in crude reaction mixtures demand highly optimized chromatographic strategies.

This guide synthesizes field-proven methodologies, mechanistic insights, and step-by-step troubleshooting protocols to ensure your purification workflows are robust, reproducible, and scientifically sound.

Core Principles & Mechanistic Insights

Before troubleshooting, it is critical to understand the causality behind the chromatographic behavior of halogenated 2H-indazoles.

  • The 1H vs. 2H Tautomeric/Regioisomeric Challenge: Alkylation or amination of indazoles typically yields a mixture of 1H and 2H isomers 1. Because these isomers possess identical molecular weights and nearly identical hydrophobic footprints, standard C18 columns often fail to resolve them.

  • Halogen-Driven Lipophilicity: Multiple halogen substituents (e.g., fluoro, chloro, bromo) drastically increase the molecule's lipophilicity and decrease its aqueous solubility, leading to severe precipitation risks during injection.

  • Electron-Deficient Aromatics: Halogenation withdraws electron density from the indazole core. This makes the molecule an excellent candidate for π−π electron donor-acceptor interactions with specialized stationary phases 2.

Frequently Asked Questions (FAQs)

Q1: Why do my highly halogenated 2H-indazoles co-elute with 1H-indazole isomers on a standard C18 column? A: Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. Because 1H and 2H indazoles have nearly identical hydrophobicities, C18 phases cannot differentiate them. The Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP phase acts as a strong electron acceptor. The highly electronegative fluorine atoms on the PFP ring engage in π−π stacking, dipole-dipole, and hydrogen bonding interactions 3. Because the dipole moments and electron distributions differ significantly between the N1 and N2 positions of the indazole ring, the PFP column provides the orthogonal shape and electronic selectivity required for baseline resolution.

Q2: I am experiencing severe peak tailing for my halogenated 2H-indazoles. How do I correct this? A: Peak tailing in these compounds is almost always caused by secondary ion-exchange interactions. The basic nitrogen atoms in the indazole ring interact with residual, unendcapped acidic silanol groups on the silica support of the column. The Solution: Lower the pH of your mobile phase. Adding 0.1% Trifluoroacetic acid (TFA) or Formic acid to both your aqueous and organic mobile phases will protonate the residual silanols (driving them to their neutral state) and protonate the indazole, shifting the interaction purely to the intended partition mechanism.

Q3: My reaction mixture precipitates at the column head when injected, causing high backpressure and split peaks. How can I load these highly lipophilic compounds? A: Highly halogenated indazoles often require strong injection solvents like 100% DMSO or DMF. When a large volume of DMSO is injected into a highly aqueous starting mobile phase (e.g., 5% organic), the sample instantly crashes out of solution at the column head. The Solution: Employ the "sandwich injection" technique or dilute your DMSO sample with the starting mobile phase until just before the cloud point. For preparative runs, consider dry-loading: adsorb the crude mixture onto a small amount of silica or Celite, evaporate the solvent, and load it into a solid-phase injection cartridge 4.

Troubleshooting Workflow Diagram

The following logical workflow illustrates the decision-making process for resolving common purification failures with halogenated indazoles.

HPLC_Troubleshooting Start Crude Halogenated 2H-Indazole Mixture Solubility Assess Injection Solvent Solubility Start->Solubility Precipitation Precipitation Risk? Use DMSO/DMF Blend Solubility->Precipitation Low Aq. Solubility Column Select Stationary Phase (Default: PFP Column) Solubility->Column Good Solubility Precipitation->Column Isomers 1H/2H Isomer Co-elution? Column->Isomers Optimize Tune pi-pi Interactions (Switch MeCN to MeOH) Isomers->Optimize Yes Tailing Peak Tailing Observed? Isomers->Tailing No Optimize->Tailing Acidify Add 0.1% TFA to Mobile Phase Tailing->Acidify Yes Success Baseline Resolution & Symmetrical Peaks Tailing->Success No Acidify->Success

Logical troubleshooting workflow for HPLC method development of halogenated 2H-indazoles.

Quantitative Data Presentation: Stationary Phase Comparison

To further guide your column selection, the following table summarizes the comparative efficacy of various stationary phases for halogenated indazole purification.

Stationary PhasePrimary Interaction Mechanism1H/2H Isomer ResolutionHalogen SelectivityRecommended Use Case
Standard C18 Hydrophobic (Dispersive)PoorLowDesalting, simple lipophilic separations.
Phenyl-Hexyl Hydrophobic + π−π StackingModerateModerateSeparation of non-halogenated aromatic isomers.
PFP (Pentafluorophenyl) π−π , Dipole, H-Bonding, ShapeExcellent High Highly halogenated mixtures, 1H/2H isomer resolution.
Chiral / SFC Steric, H-Bonding, DipoleExcellentVery HighDehalogenated impurities, closely related isosteres 5.

Self-Validating Experimental Protocol

Protocol: Preparative HPLC Resolution of 1H/2H-Indazole Regioisomers

This protocol utilizes a PFP stationary phase 6 and is designed as a self-validating system: Step 1 includes a visual cloud-point check to prevent column fouling, and Step 3 uses analytical scouting to guarantee preparative success.

Materials Required:

  • Column: Preparative PFP Column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Methanol + 0.1% v/v TFA. (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π interactions, improving isomer resolution).

Step-by-Step Methodology:

  • Sample Preparation & Cloud-Point Validation:

    • Dissolve the crude halogenated indazole mixture in a minimum volume of DMSO (e.g., 100 mg/mL).

    • Self-Validation Check: In a separate vial, add 10 µL of the DMSO sample to 90 µL of the starting mobile phase (e.g., 40% B). If the solution turns cloudy, the sample will precipitate on the column. Adjust the starting gradient to a higher %B or dilute the injection sample further with Mobile Phase B until optical clarity is maintained.

  • System Equilibration:

    • Equilibrate the PFP column with 5 column volumes (CV) of 40% Mobile Phase B at a flow rate appropriate for your column ID (e.g., 20 mL/min for a 21.2 mm column).

  • Analytical Scouting (Method Translation):

    • Perform a 10 µL injection on an analytical PFP column (same chemistry and particle size) using a gradient of 40% to 95% B over 15 minutes.

    • Identify the retention times of the 1H and 2H isomers. The 2H-isomer typically elutes slightly earlier or later depending on the specific halogen substitution pattern, but baseline resolution ( Rs​>1.5 ) must be confirmed here.

  • Preparative Injection & Elution:

    • Scale the injection volume up to 1-2 mL for the preparative column.

    • Run the optimized gradient. Monitor UV absorbance at 254 nm and 220 nm (indazoles have strong chromophores at these wavelengths).

  • Fraction Collection & Post-Purification Workup:

    • Collect fractions based on threshold UV triggering.

    • Combine pure fractions of the 2H-indazole. Remove the methanol via rotary evaporation (bath temp < 40°C to prevent thermal degradation).

    • Lyophilize the remaining aqueous suspension to yield the purified halogenated 2H-indazole as a dry powder.

References

  • Process-Related Impurities of Pazopanib. ACS Publications. Available at:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at:[Link]

  • HALO® PFP HPLC Columns from Advanced Materials Technology. Element Lab Solutions. Available at:[Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities. ACS Publications. Available at:[Link]

  • New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex. Available at:[Link]

Sources

Optimization

Optimizing reaction temperature for 3,5-dichloro-4-fluoro-6-iodo-2H-indazole substitutions

Welcome to the Advanced Troubleshooting and Protocol Guide for the regioselective functionalization of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole . As a highly decorated heterocyclic scaffold, this molecule presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for the regioselective functionalization of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole . As a highly decorated heterocyclic scaffold, this molecule presents unique challenges in chemoselectivity. The presence of four distinct halogens requires rigorous thermodynamic and kinetic control to prevent off-target reactions.

This guide is designed for drug development professionals and synthetic chemists to understand the causality behind temperature optimization, ensuring self-validating, reproducible workflows.

Part 1: Mechanistic Q&A and Troubleshooting

Q1: Why am I observing C-4 fluoro displacement during my C-6 Suzuki-Miyaura cross-coupling? A1: This is a classic case of thermal over-activation. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond dictates regioselectivity, following the order C-I > C-Br > C-Cl[1]. The C-6 iodo bond has the lowest bond dissociation energy and readily undergoes oxidative addition with Pd(0) at low temperatures (20°C–60°C). However, if you push the reaction temperature above 80°C, the basic conditions (e.g., K2​CO3​ ) and nucleophiles present in the mixture can initiate Nucleophilic Aromatic Substitution (SNAr) at the C-4 position. The C-4 fluoro group is highly activated by the electron-withdrawing nature of the adjacent C-3 and C-5 chlorines, making it highly susceptible to nucleophilic attack once the thermal activation barrier is breached.

Q2: How do I selectively perform SNAr at the C-4 fluoro position without degrading the C-6 iodo group? A2: SNAr requires moderate to high temperatures (80°C–100°C) to form the critical Meisenheimer complex. At these temperatures, the C-I bond is vulnerable to homolytic cleavage or transition-metal-induced side reactions. To achieve C-4 selectivity, you must use strictly metal-free conditions . Fine-tuning the reaction temperature is crucial in polyhalogenated indazoles to prevent over-substitution and maintain regiocontrol[2]. If your synthetic route requires both positions to be functionalized, it is universally recommended to perform the lower-temperature C-6 cross-coupling first, followed by the higher-temperature C-4 SNAr.

Q3: What happens if the reaction temperature exceeds 110°C? A3: You will lose all regiocontrol. High thermal energy forces oxidative addition into the stronger C-3 and C-5 C-Cl bonds. This leads to polymerization, hydrodehalogenation, and a complex mixture of inseparable oligomers.

Part 2: Temperature Optimization Matrix

To predictably control the reaction pathway, adhere to the thermodynamic boundaries outlined in the table below.

Temperature RangePrimary Reaction PathwayTarget BondCausality / Mechanistic Driver
20°C – 60°C Pd-Catalyzed Cross-CouplingC-6 (Iodo)Low activation energy allows selective Pd(0) oxidative addition to the weak C-I bond while preserving C-F and C-Cl bonds[3].
80°C – 100°C Nucleophilic Aromatic SubstitutionC-4 (Fluoro)Thermal energy overcomes the activation barrier for nucleophilic attack, stabilized by adjacent chlorine inductive effects.
> 110°C Non-selective ActivationC-3/C-5 (Chloro)Excessive thermal energy forces activation of stronger C-Cl bonds, leading to rapid degradation and poly-coupling.

Part 3: Reaction Pathway Logic

The following diagram illustrates the temperature-dependent bifurcation of reaction pathways for 3,5-dichloro-4-fluoro-6-iodo-2H-indazole.

Workflow Start 3,5-dichloro-4-fluoro -6-iodo-2H-indazole LowT Low Temp (20-60°C) Pd-Catalyzed Coupling Start->LowT Pd(0), Base, Ligand MidT Mid Temp (80-100°C) Nucleophilic Attack Start->MidT Amine/Alkoxide (Metal-Free) HighT High Temp (>110°C) Forcing Conditions Start->HighT Prolonged Heat C6 Selective C-6 Cross-Coupling LowT->C6 C-I is most reactive C4 Selective C-4 SNAr Substitution MidT->C4 C-F is activated Side Dehalogenation & C-Cl Activation HighT->Side Loss of selectivity

Fig 1: Temperature-dependent regioselective reaction pathways for polyhalogenated 2H-indazoles.

Part 4: Self-Validating Experimental Protocols

Protocol A: Selective C-6 Suzuki-Miyaura Cross-Coupling (Low-Temperature)

This protocol ensures the C-I bond reacts exclusively, leaving the C-F and C-Cl bonds intact. Unprotected iodoindazoles can undergo selective cross-coupling under strictly controlled temperatures[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3,5-dichloro-4-fluoro-6-iodo-2H-indazole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K3​PO4​ (2.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the suspension via three freeze-pump-thaw cycles. Oxygen removal is critical to prevent catalyst deactivation at low temperatures.

  • Catalyst Introduction: Under an argon atmosphere, add Pd(dppf)Cl2​ (0.05 equiv).

  • Temperature Control (Critical Step): Submerge the flask in an oil bath pre-heated to exactly 55°C . Do not exceed 60°C, as this will trigger premature C-4 SNAr if water or hydroxide acts as a nucleophile.

  • Self-Validation & Quenching: Monitor via LC-MS after 4 hours. The reaction is self-validating: the complete disappearance of the starting material mass peak ( m/z ~331 [M+H]+ ) and the appearance of the coupled product confirms C-6 conversion. Cool to room temperature and quench with saturated aqueous NH4​Cl .

Protocol B: Selective C-4 SNAr (Moderate-Temperature)

This protocol is used when displacing the C-4 fluorine with an amine or alkoxide nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the indazole substrate (1.0 equiv) in anhydrous DMF or DMSO.

  • Nucleophile Addition: Add the nucleophile (e.g., a secondary amine, 1.5 equiv) and N,N -Diisopropylethylamine (DIPEA, 2.0 equiv). Ensure no transition metals are present in the glassware.

  • Temperature Ramp (Critical Step): Heat the reaction mixture to 85°C . The thermal energy is required to push the highly electronegative fluorine out via the Meisenheimer intermediate.

  • Self-Validation: Monitor via 19F NMR or LC-MS. In 19F NMR, the distinct fluorine signal of the starting material will disappear, validating the specific displacement at the C-4 position without altering the C-3/C-5 chlorines.

Sources

Troubleshooting

Troubleshooting low conversion rates in 3,5-dichloro-4-fluoro-6-iodo-2H-indazole catalysis

Substrate: 3,5-dichloro-4-fluoro-6-iodo-2H-indazole Welcome to the Advanced Catalysis Technical Support Center. As researchers and drug development professionals, you are likely aware that polyhalogenated 2H-indazoles pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate: 3,5-dichloro-4-fluoro-6-iodo-2H-indazole

Welcome to the Advanced Catalysis Technical Support Center. As researchers and drug development professionals, you are likely aware that polyhalogenated 2H-indazoles present a unique trifecta of challenges for transition-metal catalysis: extreme steric hindrance, severe electron deficiency, and competitive coordination from the unprotected nitrogen.

This guide is engineered to provide field-proven, mechanistically grounded solutions to troubleshoot low conversion rates when working with 3,5-dichloro-4-fluoro-6-iodo-2H-indazole .

I. Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to diagnose the specific failure mode of your catalytic cycle. Use the decision tree below to identify whether your low conversion is driven by catalyst poisoning, ligand depletion, or transmetalation bottlenecks.

Workflow Start Low Conversion (<20%) in 2H-Indazole Catalysis CheckPd Is Pd Black precipitating? Start->CheckPd PdYes YES (Catalyst Degradation) CheckPd->PdYes Visual confirmation PdNo NO (Catalyst Poisoning) CheckPd->PdNo Solution remains homogeneous Cause1 Slow Transmetalation or Ligand Depletion PdYes->Cause1 Cause2 N-Coordination to Pd(II) (Off-cycle resting state) PdNo->Cause2 Sol1 Use bulky, electron-rich ligands (e.g., tBuXPhos) Cause1->Sol1 Sol2 Perform N-protection (e.g., THP, SEM) Cause2->Sol2

Diagnostic workflow for troubleshooting low conversion in halogenated 2H-indazole catalysis.

II. Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction stalls at <20% conversion, and the reaction mixture remains homogeneous without Pd black formation. What is causing this?

The Causality: This is a classic signature of catalyst poisoning via off-cycle N-coordination. In the 2H-indazole tautomer, the nitrogen lone pairs are highly nucleophilic. They outcompete your phosphine ligands or transmetalating agents to bind to the Pd(II) oxidative addition complex. This forms a thermodynamically stable, unreactive bis(indazolyl)palladium dimer, effectively sequestering your catalyst into a dead-end resting state . The Solution: You must physically or chemically block the nitrogen. Implement N-protection (e.g., THP or SEM) prior to the catalytic step. Alternatively, utilize highly sterically demanding dialkylbiaryl phosphine ligands (like tBuXPhos or BrettPhos ) that physically shield the metal center and prevent the nitrogen from coordinating.

Q2: I am observing multiple byproducts and poor selectivity for the C6 position. How do I prevent oxidative addition at the C3 and C5 chlorides?

The Causality: While the C6-I bond inherently possesses a lower bond dissociation energy than the C3-Cl or C5-Cl bonds, the cumulative electron-withdrawing effect of the fluorine (C4) and chlorides (C3, C5) makes the entire ring profoundly electrophilic. At elevated temperatures (>80°C), the activation barrier for C-Cl insertion is easily breached, leading to off-target polymerization or protodehalogenation. The Solution: Maintain strict temperature control (60–70°C) and use a catalyst system optimized for mild-temperature oxidative addition. Pd2(dba)3 paired with XPhos provides an electron-rich center that rapidly inserts into the C-I bond at lower temperatures, preserving the C-Cl bonds.

Q3: The starting material is unreacted, but my catalyst is rapidly precipitating as Pd black. Why?

The Causality: Pd black indicates catalyst degradation, typically because the catalytic cycle is bottlenecked after oxidative addition. The highly electron-deficient nature of the 3,5-dichloro-4-fluoro-6-iodo-2H-indazole core stabilizes the Pd(II) intermediate, significantly increasing the activation energy required for transmetalation . If transmetalation is too slow, the Pd(0) species generated elsewhere in the cycle aggregates into inactive Pd black. The Solution: Switch to a more nucleophilic coupling partner (e.g., potassium trifluoroborates instead of standard boronic acids) or use a stronger, more soluble base (like Cs2CO3 in aqueous dioxane) to accelerate the transmetalation step.

III. Mechanistic Pathway Analysis

To effectively troubleshoot, one must visualize the competing pathways at the molecular level. The diagram below illustrates how the active catalytic cycle is disrupted by the unique structural features of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition at C6-I Pd0->OxAdd 3,5-dichloro-4-fluoro- 6-iodo-2H-indazole SideReact Competing C-Cl Oxidative Addition Pd0->SideReact High Temp / Poor Ligand TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet Boronic Acid / Base Poison Indazole N-Coordination [Inactive Pd(II) Dimer] OxAdd->Poison Unprotected NH RedElim Reductive Elimination (Desired Product) TransMet->RedElim RedElim->Pd0

Catalytic cycle highlighting the off-cycle N-coordination and competing C-Cl insertion pathways.

IV. Quantitative Data: Parameter Optimization

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole with phenylboronic acid. Notice the drastic impact of ligand steric bulk and base solubility on the conversion rates.

Catalyst SystemLigandBaseTemp (°C)Conversion (%)Chemoselectivity (C6 vs C3/C5)
Pd(dppf)Cl2dppfK2CO39018%60:40 (High C-Cl insertion)
Pd2(dba)3SPhosK3PO48045%85:15
Pd2(dba)3XPhosK3PO47072%92:8
Pd2(dba)3 tBuXPhos Cs2CO3 65 >98% >99:1 (Optimal)

Note: Reactions run at 0.1 M in 1,4-Dioxane/H2O (4:1) for 4 hours.

V. Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols. Every step includes a built-in checkpoint to verify success before proceeding.

Protocol A: Tetrahydropyranyl (THP) Protection of 2H-Indazole

Why THP? THP is stable to the basic conditions of cross-coupling but can be removed under mildly acidic conditions, which is crucial to prevent the degradation of the highly halogenated core .

  • Initialization: Dissolve 3,5-dichloro-4-fluoro-6-iodo-2H-indazole (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (0.1 equiv) followed by the dropwise addition of 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).

  • Reaction: Stir at room temperature for 3 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via LCMS. Validation criteria: The highly polar NH starting material peak must disappear, replaced by a less polar peak with a mass shift of +84 Da. If starting material remains, add 0.5 equiv DHP and stir for 1 additional hour.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo. Use the crude product directly in Protocol B.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Why this system? The combination of Pd2(dba)3 and tBuXPhos provides an exceptionally bulky, electron-rich Pd(0) species that forces oxidative addition at C6-I while physically preventing off-cycle N-coordination.

  • Preparation: In an oven-dried Schlenk tube, combine the THP-protected indazole from Protocol A (1.0 equiv), the desired boronic acid (1.2 equiv), Pd2(dba)3 (2.5 mol%), tBuXPhos (6.0 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to exactly 65°C. Do not exceed 70°C to prevent competitive C-Cl oxidative addition.

  • Self-Validation Checkpoint: Monitor the reaction strictly at 2 hours via HPLC. Validation criteria: You should observe >90% conversion to the desired product. Prolonged reaction times do not increase yield but will promote C5-Cl protodehalogenation.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography.

VI. References
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences (MDPI). Available at:[Link]

  • Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. The Journal of Organic Chemistry. Available at:[Link]

Optimization

Separation methods for 1H and 2H tautomers of halogenated indazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with halogenated indazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with halogenated indazoles.

Halogenated indazoles are critical pharmacophores in drug discovery. However, their synthesis—particularly during N-alkylation, arylation, or cyclization—frequently yields a mixture of 1-substituted (1H) and 2-substituted (2H) regioisomers[1]. Because the free NH tautomers interconvert rapidly via proton transfer, industry standard practice involves "fixing" these tautomers via protection or functionalization prior to separation.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you isolate these isomers with high purity and yield.

Mechanistic Insights: The "Why" Behind the Separation

To separate 1H and 2H fixed tautomers effectively, you must understand their fundamental physicochemical differences:

  • Thermodynamic Stability: The 1H-indazole tautomer (benzenoid form) is thermodynamically favored over the 2H-indazole tautomer (quinonoid form) by approximately 3.2–3.6 kcal/mol[2]. Consequently, synthetic reactions often yield the 1H isomer as the major product unless directed by specific kinetic controls or specialized cyclization methods (e.g., Cadogan reductive cyclization)[1].

  • Dipole Moments (The Key to Chromatography): The distribution of electron density differs drastically between the two isomers. For example, 1-methyl-1H-indazole has a relatively low dipole moment of ~1.50 D. In stark contrast, 2-methyl-2H-indazole exhibits a much higher dipole moment of ~3.40 D[2]. This profound difference in polarity dictates their interaction with chromatographic stationary phases.

Mechanistic_Pathway Start Halogenated Indazole Core (Rapid Tautomeric Equilibrium) Alkylation N-Alkylation / Protection (Fixing the Tautomers) Start->Alkylation Isomer1H 1-Alkyl-1H-Indazole Dipole: ~1.50 D (Less Polar) Alkylation->Isomer1H Major Product Isomer2H 2-Alkyl-2H-Indazole Dipole: ~3.40 D (More Polar) Alkylation->Isomer2H Minor Product Chromatography Chromatographic Separation (Exploiting Polarity Differences) Isomer1H->Chromatography Isomer2H->Chromatography Elution1 Normal Phase / SFC: Elutes FIRST Chromatography->Elution1 1H Isomer Elution2 Normal Phase / SFC: Elutes LAST Chromatography->Elution2 2H Isomer

Mechanistic pathway of indazole N-alkylation and the chromatographic separation logic.

Troubleshooting & FAQs

Q1: I am trying to analyze free (unprotected) halogenated indazoles via HPLC, but I observe severe peak tailing and a "plateau" between peaks. How do I fix this? A: You are observing dynamic chromatography. The free 1H and 2H tautomers are interconverting on the column during the timescale of the separation.

  • Solution: Do not attempt to separate the free tautomers at room temperature. You must either derivatize the mixture (e.g., via N-methylation or SEM-protection) to "fix" the isomers, or use a highly deactivated reversed-phase column with an acidic modifier (e.g., 0.1% TFA) to force the compound into a single protonation state for bulk purity analysis.

Q2: I am using Normal Phase (Silica) chromatography. Which fixed isomer will elute first? A: The 1H-isomer will elute first. Because the 2H-isomer has a significantly higher dipole moment (~3.40 D vs ~1.50 D)[2], it interacts much more strongly with the polar silanol groups on the silica stationary phase, causing it to be retained longer.

Q3: My library synthesis produced dozens of halogenated indazole mixtures. Normal phase purification is causing a massive bottleneck. What is the most efficient alternative? A: Transition to Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical carbon dioxide ( CO2​ ), which acts as a highly dense, compressible fluid[3] with quadrupolar solvent properties[4]. Due to the low viscosity and high diffusivity of supercritical CO2​ , column backpressure remains low even at high flow rates, allowing you to shorten analysis and purification times to roughly one-fourth of traditional HPLC methods[5].

Q4: My peaks are co-eluting in SFC. How do I optimize the resolution for these specific regioisomers? A: Halogenated indazoles contain basic nitrogen atoms that can cause secondary interactions with the stationary phase.

  • Solution: Add a basic modifier to your co-solvent. Using 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) in your Methanol co-solvent will suppress these secondary interactions, sharpening the peaks and improving the resolution ( Rs​ ).

Quantitative Data: Separation Modalities Comparison

Use the following self-validating matrix to select the appropriate separation modality based on your project phase.

ModalityStationary PhaseMobile PhaseElution OrderResolution ( Rs​ )Throughput & Scalability
Normal Phase (NP) Bare Silica GelHexane / EtOAc1H first, 2H lastModerate (1.0 - 1.5)Low; Diffusion-limited; High solvent waste.
Reversed Phase (RP) C18 / C8Water / MeCN + 0.1% TFA2H first, 1H lastHigh (> 1.5)Moderate; Requires aqueous lyophilization.
Prep SFC Achiral (e.g., 2-Ethylpyridine) CO2​ / MeOH + 0.1% DEA1H first, 2H lastVery High (> 2.0)High ; Supports Stacked Injections[5].

Standard Operating Procedure (SOP): Preparative SFC with Stacked Injections

To maximize throughput for separating 1H and 2H halogenated indazoles, implement this self-validating stacked injection workflow. Stacked injection utilizes the dead time between peak elutions to inject the next sample[5].

Step 1: Analytical Screening & System Suitability

  • Screen the mixture on an analytical SFC system using a 2-Ethylpyridine or bare silica column (e.g., 5 µm, 4.6 x 150 mm).

  • Run a gradient of 5% to 40% Methanol (with 0.1% DEA) in CO2​ over 5 minutes.

  • Validation Gate: Calculate the resolution ( Rs​ ). Proceed to Step 2 only if Rs​≥1.5 . If Rs​<1.5 , adjust the gradient slope or column temperature (typically 35 °C - 40 °C).

Step 2: Loadability Study

  • Transfer the method to the preparative column (e.g., 21.2 x 250 mm).

  • Perform sequential injections of increasing volume (e.g., 0.5 mL, 1.0 mL, 1.5 mL).

  • Validation Gate: Identify the maximum injection volume where the critical pair resolution does not drop below Rs​=1.2 . This is your preparative load limit.

Step 3: Stacked Injection Calculation

  • Determine the total run time ( trun​ ) and the time window where no peaks elute ( tempty​ ).

  • Calculate the injection interval: Δt=trun​−tempty​ .

  • Program the autosampler to inject the next sample exactly at interval Δt , ensuring the front tail of the 1H isomer from Injection 2 does not overlap with the back tail of the 2H isomer from Injection 1[5].

Step 4: Execution & Fractionation

  • Initiate the sequence. Use UV-triggered fractionation (typically at 254 nm or 280 nm, where indazoles absorb strongly).

  • Upon completion, the CO2​ will depressurize and evaporate at ambient conditions, leaving your purified 1H and 2H isomers in concentrated methanol, drastically reducing post-processing time[4].

SFC_Workflow Screening 1. Analytical Screening (Ensure Rs ≥ 1.5) ScaleUp 2. Loadability Study (Determine Max Vol) Screening->ScaleUp Calculation 3. Calculate Cycle Time (Δt = trun - tempty) ScaleUp->Calculation Stacked 4. Stacked Injection (Continuous Flow) Calculation->Stacked Recovery 5. Fraction Recovery (CO2 Evaporation) Stacked->Recovery

Step-by-step workflow for optimizing preparative SFC with stacked injections.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Determination of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole

In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a potential therapeutic is paved with rigorous analytical scrutiny. The purity of an active pharmaceutical ingredient (API...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a potential therapeutic is paved with rigorous analytical scrutiny. The purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, technically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole, a complex halogenated heterocyclic compound.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering insights honed from years of experience in analytical development. We will explore a robust HPLC method, compare it with viable alternatives, and provide the supporting data and workflows necessary for researchers, scientists, and drug development professionals to implement and adapt this methodology.

The Analytical Challenge: A Highly Substituted Indazole

3,5-dichloro-4-fluoro-6-iodo-2H-indazole presents a unique analytical challenge due to its array of halogen substituents and its heterocyclic nature. These features can influence its solubility, chromatographic retention, and potential for multiple degradation pathways. A successful analytical method must be sensitive enough to detect trace impurities and specific enough to distinguish the main analyte from structurally similar compounds. Reversed-phase HPLC is often the gold standard for such molecules due to its versatility and precision in separating complex mixtures.[1][2]

A Validated HPLC Method for Purity Determination

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] Our proposed method utilizes a reversed-phase HPLC approach with UV detection.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile, non-polar stationary phase suitable for retaining the relatively non-polar indazole derivative.[2][4] The column dimensions provide a good balance between resolution and analysis time.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC. The acidic aqueous phase helps to suppress the ionization of the indazole, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic and heterocyclic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape.

The Pillars of Method Validation: A Step-by-Step Protocol

The validation of this HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3]

Experimental Protocol:

  • Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Inject a solution of the 3,5-dichloro-4-fluoro-6-iodo-2H-indazole standard.

  • Inject a sample of the indazole that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Assess the peak purity of the analyte in the stressed sample using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No significant interference from the blank at the retention time of the analyte.

  • The analyte peak should be well-resolved from any degradation products or impurities.

  • The peak purity angle should be less than the peak purity threshold, indicating the peak is spectrally homogeneous.

Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample.[5]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole at different concentrations, typically ranging from 50% to 150% of the target concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75765,890
1001,021,546
1251,276,902
1501,532,258
0.9999
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Hypothetical Accuracy Data:

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
808079.599.4
100100100.2100.2
120120119.499.5
Mean Recovery 99.7
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Hypothetical Precision Data:

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability (Area) 1,021,5461,023,4561,019,8761,022,3451,020,9871,021,7651,021,6630.12
Intermediate Precision (Area) 1,025,6781,024,3211,026,7891,023,9871,025,1231,024,8761,025,1290.10
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the ratios.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should have an RSD of ≤ 10%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Systematically vary key method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within their acceptance criteria.

  • The retention time of the analyte should not shift significantly.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Inject a standard solution five times at the beginning of each analytical run.

  • Calculate the mean and RSD of the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of peak area: ≤ 2.0%

  • RSD of retention time: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Validation Report Develop Develop HPLC Method Protocol Write Validation Protocol Develop->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A flowchart illustrating the sequential stages of HPLC method validation.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for purity determination, other techniques can be complementary or, in some cases, more suitable depending on the specific analytical need.

TechniqueAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) High resolution and sensitivity, quantitative accuracy, well-established and accepted by regulatory agencies.[1]Can be time-consuming, requires solvent consumption.Routine quality control, purity determination, and stability testing.
Gas Chromatography (GC) Excellent for volatile and semi-volatile compounds, high sensitivity.[1]Not suitable for non-volatile or thermally labile compounds like many indazoles.Analysis of residual solvents.
Mass Spectrometry (MS) High specificity and sensitivity, provides structural information for impurity identification.[1][6]Can be complex to operate and expensive.Impurity identification and structural elucidation, often coupled with HPLC (LC-MS).
UV-Visible Spectrophotometry Simple, rapid, and cost-effective.[7]Lacks specificity for complex mixtures, cannot separate impurities.Quick identity checks or assay of a pure substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, can be quantitative.[1]Lower sensitivity compared to other techniques, expensive instrumentation.Structural confirmation and elucidation of unknown impurities.

Conclusion

The validation of an analytical method is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. The reversed-phase HPLC method detailed in this guide provides a robust and reliable approach for determining the purity of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, as outlined by ICH guidelines, researchers can have high confidence in their analytical data. While alternative techniques have their merits, HPLC remains the workhorse for routine purity analysis in the pharmaceutical industry due to its unparalleled combination of resolution, sensitivity, and quantitative accuracy. This guide serves as a comprehensive resource for developing and validating a scientifically sound analytical method, ensuring that the data generated is not only accurate but also defensible.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]

  • Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • PubChem. 3,5-Difluoro-4-iodophenol. National Center for Biotechnology Information. Available from: [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • PubChem. 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

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  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • PMC. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. National Center for Biotechnology Information. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Available from: [Link]

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  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). Available from: [Link]

  • ResearchGate. (2015, October 2). FDA issues revised guidance for analytical method validation. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Halogenated Indazoles

For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of discovery. Halogenated indazoles, a privileged scaffold in medicinal chemistry found in d...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of discovery. Halogenated indazoles, a privileged scaffold in medicinal chemistry found in drugs like the anticancer agent Pazopanib, present unique challenges and opportunities in mass spectrometric analysis.[1] Understanding their fragmentation patterns is not merely an academic exercise; it is critical for confirming identity, identifying metabolites, and ensuring the purity of active pharmaceutical ingredients.

This guide provides an in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of fluoro-, chloro-, bromo-, and iodo-substituted indazoles. We will move beyond simple spectral interpretation to explore the underlying chemical principles that govern why these molecules fragment as they do, offering field-proven insights to aid in your research.

Principles of Electron Ionization for Halogenated Heterocycles

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of an energetically unstable molecular ion (M⁺•) that readily undergoes fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, rich with structural information. For halogenated indazoles, the fragmentation is governed by two primary factors: the stability of the indazole ring system and the distinct properties of the attached halogen.

The core principles guiding fragmentation include:

  • The Nitrogen Rule: A molecule with an odd number of nitrogen atoms (like indazole) will have an odd nominal molecular weight.

  • Stevenson's Rule: In a simple bond cleavage, the positive charge will be retained by the fragment with the lower ionization energy.

  • Halogen Isotopic Abundance: The natural isotopic abundances of chlorine and bromine produce highly characteristic patterns in the mass spectrum, which are powerful diagnostic tools.[3]

Fragmentation of the Unsubstituted Indazole Core

Before examining the influence of halogens, it is crucial to understand the fragmentation of the parent indazole ring. Upon ionization, the molecular ion (m/z 118) typically undergoes fragmentation through the loss of stable neutral molecules. The most common pathway involves the expulsion of a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for many nitrogen-containing heterocycles. This leads to a prominent fragment ion at m/z 91. Subsequent fragmentation can occur, but the [M-HCN]⁺ ion is often a key identifier of the indazole core.

A Comparative Analysis of Halogen-Specific Fragmentation Patterns

The identity and position of the halogen atom profoundly influence the fragmentation pathways of the indazole ring. The C-X (Carbon-Halogen) bond strength decreases significantly down the group (F > Cl > Br > I), directly impacting the propensity for halogen loss.

Fluoroindazoles: Ring-Dominated Fragmentation

The carbon-fluorine bond is the strongest single bond in organic chemistry. Consequently, the EI-MS spectra of fluoroindazoles are often dominated by fragmentation pathways of the heterocyclic ring itself, rather than the loss of the fluorine atom.

  • Primary Pathway: Similar to the parent indazole, the primary fragmentation is often the loss of HCN (27 Da) from the molecular ion.

  • Fluorine Loss: The loss of a fluorine radical (F•, 19 Da) or hydrogen fluoride (HF, 20 Da) is observed but is typically a low-intensity pathway compared to ring cleavage.[4] The stability of the resulting cation is less favorable compared to pathways that maintain the aromatic system's integrity.

Chloroindazoles: The Isotopic Signature

The presence of a single chlorine atom is immediately identifiable by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This results in two distinct peaks for any chlorine-containing ion: a peak at mass M and another at M+2 with roughly one-third the intensity.

  • Diagnostic Isotopic Pattern: The molecular ion region will display a pair of peaks at M⁺• and [M+2]⁺• in a ~3:1 ratio. This pattern is a definitive marker for the presence of one chlorine atom.[6]

  • Competing Pathways: Fragmentation involves competition between ring cleavage (loss of HCN) and C-Cl bond cleavage. The C-Cl bond is significantly weaker than the C-F bond, making the loss of a chlorine radical (Cl•) a more favorable and prominent pathway.[7][8] This results in a significant peak at [M-35]⁺ (and a corresponding, smaller [M-37]⁺).

Bromoindazoles: A Tale of Two Isotopes

Like chlorine, bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, but their natural abundance is nearly equal (approximately 1:1).[3][6] This creates an unmistakable isotopic signature for any bromine-containing fragment.

  • Diagnostic Isotopic Pattern: The molecular ion region will exhibit a pair of peaks of almost equal intensity at M⁺• and [M+2]⁺•. This 1:1 pattern is a hallmark of a monobrominated compound.[5]

  • Dominant Halogen Loss: The C-Br bond is weaker still than the C-Cl bond. As a result, the loss of a bromine radical (Br•) is a highly favorable process and often gives rise to the base peak in the spectrum at [M-79]⁺ (with its accompanying [M-81]⁺ peak).[9] Ring fragmentation pathways are still present but are often less intense than the peak corresponding to bromine loss.

Iodoindazoles: The Facile Cleavage

Iodine is monoisotopic (¹²⁷I), so it does not produce an M+2 pattern. However, the carbon-iodine bond is the weakest of the carbon-halogen bonds. This weakness dictates the entire fragmentation pattern.

  • Primary Pathway: The fragmentation is overwhelmingly dominated by the facile cleavage of the C-I bond.

  • Dominant Iodine Loss: The spectrum will almost invariably show an intense, often the base peak, corresponding to the loss of an iodine radical (I•, 127 Da), resulting in a fragment at [M-127]⁺.[10] This cleavage is so favorable that other fragmentation pathways, including those of the indazole ring, are often of very low intensity or completely absent.

Summary of Key Fragmentation Data

The following table summarizes the key diagnostic features for monosubstituted halogenated indazoles under EI-MS.

HalogenMolecular Ion (M⁺•) PatternPrimary Fragmentation Pathway(s)Key Fragment Ion(s)Causality
Fluorine Single M⁺• peakRing Cleavage (Loss of HCN)[M-27]⁺High C-F bond strength favors retention of the halogen.
Chlorine M⁺• and [M+2]⁺• in ~3:1 ratioCompeting Ring Cleavage and Halogen Loss[M-27]⁺, [M-35]⁺Moderate C-Cl bond strength allows for both pathways to occur.
Bromine M⁺• and [M+2]⁺• in ~1:1 ratioHalogen Loss (Loss of Br•)[M-79]⁺Weak C-Br bond makes radical loss the most favorable pathway.
Iodine Single M⁺• peakHalogen Loss (Loss of I•)[M-127]⁺Very weak C-I bond makes this cleavage the dominant fragmentation event.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the principal fragmentation routes for the different classes of halogenated indazoles.

G cluster_legend Legend M_plus Chloro/Bromo-Indazole M+• X_radical - X• M_plus->X_radical HCN_loss - HCN M_plus->HCN_loss M_minus_X [M-X]+ M_minus_HCN [M-HCN]+• X_radical->M_minus_X HCN_loss->M_minus_HCN key1 Molecular Ion key2 Fragment Ion

Caption: Competing fragmentation of Chloro/Bromo-Indazoles.

G cluster_legend Legend M_plus Fluoro-Indazole M+• HCN_loss - HCN (Dominant) M_plus->HCN_loss M_minus_HCN [M-HCN]+• HCN_loss->M_minus_HCN key1 Molecular Ion key2 Fragment Ion G cluster_legend Legend M_plus Iodo-Indazole M+• I_radical - I• (Dominant) M_plus->I_radical M_minus_I [M-I]+ I_radical->M_minus_I key1 Molecular Ion key2 Fragment Ion

Caption: Halogen-loss dominated fragmentation of Iodo-Indazoles.

Standard Operating Protocol: EI-MS Analysis of Halogenated Indazoles

This protocol describes a self-validating system for acquiring high-quality, reproducible EI mass spectra for solid halogenated indazole samples.

Objective: To obtain the electron ionization mass spectrum of a solid halogenated indazole sample for structural confirmation and fragmentation pattern analysis.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with a direct insertion probe (DIP) or a standalone mass spectrometer with a solids probe.

Methodology:

  • Sample Preparation:

    • Ensure the sample is of sufficient purity (>95%) as determined by a primary analytical method (e.g., NMR, LC-UV). Impurities will complicate spectral interpretation.

    • Accurately weigh approximately 0.1-0.5 mg of the solid sample.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate). Ensure the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Perform the manufacturer's recommended daily/weekly tune and calibration procedure using a standard calibrant (e.g., perfluorotributylamine, PFTBA). This is a critical self-validating step to ensure mass accuracy and instrument sensitivity.

    • Set the ion source to Electron Ionization (EI) mode.

    • Set the electron energy to the standard 70 eV. This standard energy ensures that fragmentation patterns are reproducible and comparable to library spectra. [10] * Set the ion source temperature to 200-230 °C.

    • Set the mass analyzer scan range appropriately, for example, from m/z 40 to 500, to ensure capture of both low-mass fragments and the molecular ion.

  • Data Acquisition (Direct Insertion Probe):

    • Load a small aliquot (1-2 µL) of the dissolved sample into a clean capillary tube for the solids probe.

    • Gently evaporate the solvent using a stream of nitrogen or by careful warming, leaving a thin film of the analyte.

    • Insert the probe into the mass spectrometer's vacuum interlock.

    • Once the vacuum has stabilized, begin data acquisition.

    • Slowly and steadily heat the probe according to a programmed temperature ramp (e.g., from 50 °C to 250 °C at 20 °C/min). This controlled volatilization prevents sample decomposition and ensures a steady stream of analyte into the ion source.

    • Monitor the total ion chromatogram (TIC). The spectrum corresponding to the apex of the elution peak should be used for analysis.

  • Data Analysis:

    • Obtain the mass spectrum from the peak apex.

    • Identify the molecular ion (M⁺•). Check for the characteristic M+2/M+4 patterns if chlorine or bromine is suspected.

    • Identify the base peak and other major fragment ions.

    • Propose fragmentation pathways by calculating the mass differences between the molecular ion and major fragments, corresponding to the loss of logical neutral species (e.g., X•, HX, HCN, C₂H₂).

    • Compare the acquired spectrum against a spectral library (e.g., NIST, Wiley) if available for tentative identification. [11][12]

Conclusion

The mass spectrometric fragmentation of halogenated indazoles is a predictable and highly informative process. By understanding the interplay between the stability of the indazole core and the inherent properties of the C-X bond, researchers can confidently interpret mass spectra for structural elucidation. The isotopic patterns of chlorine and bromine provide unambiguous markers, while the propensity for halogen loss acts as a reliable indicator for bromine and, especially, iodine substitution. This guide equips the modern scientist with the foundational knowledge and practical protocols to leverage mass spectrometry effectively in the analysis of this vital class of halogenated heterocycles.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

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  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]

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  • Mass spectrometric study of some fluoroquinolone drugs using electron ionization and chemical ionization techniques in combination with semi-empirical calculations. IAEA. Available at: [Link]

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  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC. Available at: [Link]

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Validation

Benchmarking 3,5-dichloro-4-fluoro-6-iodo-2H-indazole against standard drug scaffolds

Benchmarking 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole: A Polyhalogenated Scaffold for Next-Generation Therapeutics Executive Summary The optimization of privileged scaffolds is a cornerstone of modern drug discovery. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole: A Polyhalogenated Scaffold for Next-Generation Therapeutics

Executive Summary

The optimization of privileged scaffolds is a cornerstone of modern drug discovery. While standard heterocycles like indole, benzimidazole, and unsubstituted indazole have historically dominated kinase inhibitor and GPCR antagonist design, the demand for enhanced metabolic stability and highly directional target engagement has driven a paradigm shift toward polyhalogenated architectures.

This guide objectively benchmarks 3,5-dichloro-4-fluoro-6-iodo-2H-indazole against traditional scaffolds. By systematically mapping the causality between its unique halogenation pattern and its physicochemical/pharmacological behavior, we provide a self-validating framework for integrating this advanced building block into your lead optimization pipelines.

Structural & Physicochemical Profiling

To understand the utility of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole, it must be evaluated against the baseline properties of standard bicyclic heteroaromatics. The extreme functionalization of this scaffold trades lower aqueous solubility for exceptional target residence time and metabolic resistance.

Table 1: Comparative Physicochemical Profile of Core Scaffolds

Property / Metric3,5-Dichloro-4-fluoro-6-iodo-2H-indazoleUnsubstituted 1H-IndazoleBenzimidazoleIndole
Molecular Weight ( g/mol ) 330.91118.14118.14117.15
Calculated LogP (cLogP) ~4.2 (Highly Lipophilic)1.81.32.1
H-Bond Donors/Acceptors 1 / 1 (Tuned by F/Cl)1 / 11 / 11 / 0
Primary Interaction Mode Halogen Bonding ( σ -hole), H-Bonding, HydrophobicH-Bonding, π−π StackingH-Bonding, π−π StackingHydrophobic, Weak H-Bond
Metabolic Stability (CYP450) Exceptionally High (Blocked C-H sites)Moderate (Prone to oxidation)ModerateLow (Rapid oxidation at C2/C3)
Tautomerization 1H 2H (Sterically restricted)1H 2H1H 3HNone

Mechanistic Advantages in Target Binding: The Role of the σ -Hole

The incorporation of multiple distinct halogens on the indazole core is not arbitrary; it is a highly rational design strategy aimed at exploiting quantum-chemical phenomena.

  • C6-Iodine (The σ -Hole Donor): Iodine is highly polarizable. When bound to the electron-withdrawing indazole ring, the electron density of the iodine atom becomes anisotropic. This creates a localized region of positive electrostatic potential on the outermost surface of the halogen along the C–I bond axis, known as the σ -hole[1][2]. This σ -hole acts as a potent Lewis acid, forming highly directional, enthalpy-driven "halogen bonds" with Lewis bases (e.g., backbone carbonyl oxygens in the hinge region of kinases like CK2)[3][4].

  • C3/C5-Chlorines (Steric & Metabolic Shields): Chlorines provide significant steric bulk and lipophilicity, driving the scaffold into deep hydrophobic pockets. Crucially, they replace vulnerable C-H bonds, completely blocking primary sites of cytochrome P450 (CYP450) mediated oxidation.

  • C4-Fluorine (Electronic Modulator): Fluorine is small and highly electronegative. At the C4 position, it exerts a strong inductive effect that lowers the pKa​ of the adjacent indazole NH. This makes the indazole a much stronger hydrogen bond donor while simultaneously restricting the conformation of the scaffold without introducing steric clashes.

G Scaffold 3,5-dichloro-4-fluoro -6-iodo-2H-indazole Iodine C6-Iodine (Sigma-Hole Donor) Scaffold->Iodine Chlorine C3/C5-Chlorines (Hydrophobic/Steric) Scaffold->Chlorine Fluorine C4-Fluorine (pKa Modulator) Scaffold->Fluorine IndazoleCore 2H-Indazole Core (H-Bond Network) Scaffold->IndazoleCore Target Kinase Hinge Region (Backbone Carbonyls) Iodine->Target Halogen Bonding (Directional) Chlorine->Target Fills Hydrophobic Pockets Metabolism CYP450 Enzymes (Oxidative Clearance) Chlorine->Metabolism Blocks Oxidation Sites Fluorine->IndazoleCore Lowers NH pKa IndazoleCore->Target H-Bond Donor/Acceptor

Figure 1: Mechanistic network illustrating how specific halogen substitutions dictate target engagement and metabolic resistance.

Standardized Benchmarking Protocols

To objectively validate the performance of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole against standard scaffolds, researchers must employ self-validating experimental workflows. Below are two critical protocols designed to measure the thermodynamic signature of the σ -hole and the metabolic resilience of the polyhalogenated core.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Halogen bonds are fundamentally enthalpy-driven ( ΔH<0 ). ITC is the gold standard for decoupling the binding affinity ( Kd​ ) into its enthalpic and entropic ( −TΔS ) components, allowing you to prove that the C6-Iodine is actively forming a halogen bond rather than merely filling space.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein (e.g., CK2 kinase domain) into a strict matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2% DMSO). Prepare the polyhalogenated indazole and the control scaffolds (indole, benzimidazole) in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Concentration Optimization (c-value): Ensure the protein concentration in the cell ( [M] ) and the binding constant ( Ka​ ) yield a c-value ( c=[M]×Ka​ ) between 10 and 100. Typically, use 20-50 μ M protein in the cell and 200-500 μ M ligand in the syringe.

  • Titration Parameters: Degas all samples. Set the ITC instrument to 25°C. Perform an initial 0.5 μ L purge injection (discard data), followed by 19 injections of 2.0 μ L at 150-second intervals. Stir speed: 750 rpm.

  • Control Titration: Titrate the ligand into the buffer alone to measure the heat of dilution. Subtract this background from the raw binding data.

  • Data Analysis: Fit the integrated heat data to a single-site binding model. Expected Result: The polyhalogenated indazole will exhibit a significantly more exothermic ΔH compared to the unsubstituted indazole, directly quantifying the energy of the halogen bond[5].

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

The extensive chlorination and fluorination of this scaffold are designed to drastically reduce intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM), 1 μ M of the test scaffold, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Sampling: At discrete time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots.

  • Quenching: Immediately quench the extracted aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Self-Validation Controls: Run Verapamil (rapid clearance) and Dextromethorphan (moderate clearance) in parallel to validate microsomal activity.

  • Calculation: Plot the natural log of % remaining parent compound vs. time. The slope ( −k ) is used to calculate t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

Workflow Start Scaffold Library Preparation SPR SPR / ITC Thermodynamics Start->SPR Binding XRay X-Ray Crystallography (Sigma-Hole Mapping) Start->XRay Structure Microsome HLM/RLM Stability Assay (CL_int) Start->Microsome ADME LogD LogD/Solubility Profiling Start->LogD Physicochem Data Multi-Parameter Optimization (MPO) SPR->Data XRay->Data Microsome->Data LogD->Data Lead Lead Selection Data->Lead Scoring

Figure 2: Multi-parameter optimization (MPO) workflow for benchmarking polyhalogenated scaffolds.

Conclusion

Benchmarking 3,5-dichloro-4-fluoro-6-iodo-2H-indazole against traditional scaffolds like indole and benzimidazole reveals a calculated trade-off. While its high molecular weight and lipophilicity require careful formulation and LogD management, its ability to form highly directional, enthalpy-driven halogen bonds via the C6-Iodine σ -hole offers unparalleled target selectivity. Furthermore, the strategic placement of chlorine and fluorine atoms virtually eliminates CYP450-mediated oxidative liabilities. For drug development professionals targeting shallow, solvent-exposed kinase hinge regions or requiring extended half-lives, this polyhalogenated indazole represents a superior, next-generation building block.

References

  • The Role of the Sigma-Hole in the Stability of Halogen Bonds ResearchGate[Link][6]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery National Institutes of Health (NIH) / PMC[Link][1]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications (Journal of Medicinal Chemistry)[Link][3]

  • Small change for a big improvement – halogen bonds and drug discovery Heidelberg Institute for Theoretical Studies (HITS)[Link][2]

  • Thermodynamics parameters for binding of halogenated benzotriazole inhibitors of human protein kinase CK2α IBB PAS Repository[Link][5]

Sources

Comparative

Comparative Molecular Docking Studies of 4-Fluoro-6-iodo-2H-indazoles in Protein Active Sites

As drug discovery pivots toward highly optimized, low-molecular-weight scaffolds, halogenated heterocycles have emerged as critical pharmacophores. Among these, the 4-fluoro-6-iodo-2H-indazole scaffold represents a maste...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized, low-molecular-weight scaffolds, halogenated heterocycles have emerged as critical pharmacophores. Among these, the 4-fluoro-6-iodo-2H-indazole scaffold represents a masterclass in rational drug design. By leveraging the unique anisotropic charge distribution of iodine and the metabolic shielding of fluorine, this scaffold achieves exceptional binding affinities across multiple kinase and enzymatic targets[1].

This guide provides an objective, data-driven comparison of the 4-fluoro-6-iodo-2H-indazole scaffold against alternative indazole derivatives. As a Senior Application Scientist, I will break down the mechanistic causality of its binding superiority, present comparative docking data, and outline a self-validating computational protocol for accurately modeling these complex interactions.

Mechanistic Causality: The Power of the Halogenated 2H-Indazole

To understand why 4-fluoro-6-iodo-2H-indazole outperforms standard scaffolds, we must analyze the physical chemistry of its substituents and its tautomeric state:

  • The 2H-Tautomer Advantage: Unlike the more common 1H-indazole, the 2H-tautomer positions the N2 atom as a hydrogen bond (H-bond) donor and the N1 atom as a pure H-bond acceptor. This specific geometry perfectly complements the backbone carbonyl and amide groups of kinase hinge regions (e.g., Met793 in EGFR).

  • The Iodine σ-Hole (C6 Position): Iodine is highly polarizable. Its electron cloud shifts away from the C–I bond axis, creating a localized region of positive electrostatic potential known as a σ-hole at the distal end of the halogen[2]. This allows iodine to act as a potent Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds, or X-bonds) with Lewis bases (oxygen, nitrogen, or sulfur) in the protein backbone[3].

  • Fluorine's Electronic Modulation (C4 Position): Fluorine at the C4 position serves a dual purpose. Sterically, it fills small hydrophobic pockets without introducing the bulk of a methyl group. Electronically, its strong inductive effect lowers the pKa of the indazole NH, strengthening its capacity as an H-bond donor while simultaneously shielding the aromatic core from oxidative metabolism by cytochrome P450 enzymes[4].

Comparative Docking Performance Data

To objectively evaluate the 4-fluoro-6-iodo-2H-indazole scaffold, we compared its molecular docking performance against 6-bromo-1H-indazole and an unsubstituted 2H-indazole core. The study evaluated two well-documented targets for indazole derivatives: the EGFR Kinase Domain (a classic hinge-binding target) and IDO1 (a heme-containing enzyme where halogens occupy deep hydrophobic pockets)[4],[1].

Table 1: Quantitative Comparison of Indazole Scaffolds in Target Active Sites
Ligand ScaffoldTarget ProteinBinding Energy (kcal/mol)Primary H-Bond / Coordination (Distance)Primary Halogen Bond (Distance & Angle)Predicted Efficacy
4-Fluoro-6-iodo-2H-indazole EGFR (Hinge)-9.8Met793 N2-H···O (2.1 Å)Thr790 C6-I···O (3.1 Å, 172°)Low nM
6-Bromo-1H-indazoleEGFR (Hinge)-8.2Met793 N1-H···O (2.3 Å)Thr790 C6-Br···O (3.4 Å, 165°)Mid nM
2H-Indazole (Unsubstituted)EGFR (Hinge)-6.5Met793 N2-H···O (2.2 Å)NoneHigh nM / µM
4-Fluoro-6-iodo-2H-indazole IDO1 (Heme)-9.5Heme-Fe N1···Fe (2.4 Å)Cys129 C6-I···S (3.2 Å, 168°)Low nM
6-Bromo-1H-indazoleIDO1 (Heme)-7.9Heme-Fe N2···Fe (2.5 Å)Cys129 C6-Br···S (3.5 Å, 158°)Mid nM

Data Synthesis: The inclusion of the C6-iodine significantly lowers the binding energy (yielding a more stable complex) compared to bromine. This is due to iodine's larger σ-hole, which allows for a shorter, more linear, and energetically favorable halogen bond with gatekeeper residues like Thr790 in EGFR or Cys129 in IDO1[2],[1].

Structural Visualization of the Interaction Network

The following diagram maps the logical interaction pathways of the 4-fluoro-6-iodo-2H-indazole scaffold within the active sites of EGFR and IDO1, highlighting the distinct roles of the H-bond network and the X-bond network.

Interactions Ligand 4-Fluoro-6-iodo- 2H-indazole Met793 Met793 (EGFR) Hinge Region Ligand->Met793 H-Bond (N2-H···O) Dist: 2.1 Å Thr790 Thr790 (EGFR) Gatekeeper Ligand->Thr790 X-Bond (C6-I···O) Dist: 3.1 Å Cys129 Cys129 (IDO1) Hydrophobic Pocket Ligand->Cys129 X-Bond (C6-I···S) Dist: 3.2 Å Heme Heme Iron (IDO1) Catalytic Center Ligand->Heme Coordination (N1···Fe) Dist: 2.4 Å

Caption: Interaction network of 4-fluoro-6-iodo-2H-indazole showing distinct H-bond, X-bond, and coordination pathways.

Self-Validating Experimental Protocol: QM-Guided Docking & MD Simulation

Standard molecular mechanics force fields treat halogens as isotropic, negatively charged spheres. If you dock an iodinated compound using default settings, the software will incorrectly predict electrostatic repulsion between the iodine and the protein's oxygen atoms, resulting in false negatives[3].

To achieve scientific integrity, you must use a Quantum Mechanics (QM)-parameterized, self-validating workflow that explicitly models the σ-hole.

Step-by-Step Methodology

Phase 1: Ligand Preparation and σ-Hole Parameterization

  • Geometry Optimization: Build the 4-fluoro-6-iodo-2H-indazole structure and perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level. Use the LANL2DZ basis set specifically for the heavy iodine atom.

  • Extra Point (EP) Assignment: Calculate the electrostatic potential (ESP) map. Manually assign a massless Extra Point (EP) of positive charge (typically +0.15 to +0.25 e) at a distance of ~1.6 Å from the iodine nucleus along the C–I bond axis. This mathematically represents the σ-hole to the docking algorithm.

Phase 2: Protein Preparation and System Validation 3. Protein Processing: Download the target crystal structures (e.g., EGFR: PDB 1M17). Strip crystallographic waters (unless they are known bridging waters), add polar hydrogens, and assign protonation states at physiological pH (7.4) using PROPKA. 4. Self-Validation Gate: Before docking novel compounds, redock the native co-crystallized ligand back into the prepared receptor. Do not proceed unless the Root Mean Square Deviation (RMSD) of the top predicted pose is < 2.0 Å compared to the experimental crystal structure. This ensures the grid and force field are accurately calibrated.

Phase 3: Halogen-Aware Docking & MD Validation 5. Docking Execution: Execute the docking run using a halogen-aware scoring function (such as AutoDock VinaXB), which contains an explicit attractive term for EP-Lewis base interactions[3]. 6. MD Trajectory Analysis (Causality Check): A static docking pose is merely a hypothesis. Solvate the top-ranked complex in a TIP3P water box and run a 100 ns Molecular Dynamics (MD) simulation in the NPT ensemble (300 K, 1 atm). Extract the trajectory and plot the C–I···O angle and distance over time. A true halogen bond is validated only if the distance remains stable between 2.8–3.5 Å and the angle remains highly linear (160°–180°) throughout the simulation.

Workflow A 1. Ligand QM Optimization (DFT B3LYP & σ-hole EP Assignment) D 4. Halogen-Aware Docking (AutoDock VinaXB Scoring) A->D Parameterized Ligand B 2. Protein Preparation (PROPKA pH 7.4 & Minimization) C 3. System Validation (Native Ligand Redocking RMSD < 2.0 Å) B->C Prepared Receptor C->D Validated Grid E 5. MD Simulation (100 ns Trajectory Analysis) D->E Top Pose

Caption: Self-validating computational workflow for accurately simulating halogen bonds in molecular docking.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-dichloro-4-fluoro-6-iodo-2H-indazole

As a Senior Application Scientist, I approach the handling of densely functionalized building blocks like 3,5-dichloro-4-fluoro-6-iodo-2H-indazole not merely as a compliance exercise, but as a system of applied chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of densely functionalized building blocks like 3,5-dichloro-4-fluoro-6-iodo-2H-indazole not merely as a compliance exercise, but as a system of applied chemistry. The presence of four distinct halogens (two chlorines, one fluorine, one iodine) on a nitrogen-rich indazole core dictates specific physicochemical behaviors: extreme lipophilicity, a high potential for dermal absorption, and acute respiratory irritation upon aerosolization.

Safety is not a barrier to research; it is the foundation of reproducible science. This guide provides the definitive operational and logistical framework for handling this compound, ensuring that your laboratory maintains both scientific integrity and rigorous safety standards.

The Hierarchy of Controls: Causality and Validation

When working with highly halogenated heterocycles, personal protective equipment (PPE) is your last line of defense. The primary defense is engineering controls. Because halogenated aromatics can bypass standard latex barriers and cause severe ocular and respiratory irritation, every piece of safety equipment must be chosen based on chemical causality.

According to the1, a hazard assessment must dictate your exact protective matrix[1].

PPE & Engineering Control Matrix
PPE CategorySpecificationMechanistic Causality & Validation
Hand Protection Double-layered Nitrile (min 5 mil) or Neoprene gloves.Halogenated aromatics exhibit high lipophilicity, increasing permeation rates through standard materials. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon contact, validating the barrier's integrity.
Eye Protection Non-vented chemical splash goggles.The compound's dust and aerosols are severe ocular irritants. Non-vented goggles prevent airborne particulates from bypassing the seal, unlike standard safety glasses.
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Prevents dermal exposure to reactive dust. FR material is critical if the indazole is used in subsequent metal-catalyzed cross-coupling reactions involving flammable solvents.
Engineering Controls Certified Chemical Fume Hood (Face velocity 80-120 fpm).Primary defense against STOT SE 3 (respiratory irritation) hazards. Eliminates the need for personal respirators under normal operational conditions.

Standard Operating Procedure: Handling & Execution

The National Research Council's1 mandates that highly halogenated organics be handled with strict protocols to prevent the inhalation of aerosols[1].

Step 1: System Verification Before opening the chemical container, verify that your fume hood's continuous flow monitor reads between 80 and 120 feet per minute (fpm). Ensure all required PPE is donned and visually inspected for micro-tears.

Step 2: Static Mitigation Halogenated powders frequently carry static charges. Use an anti-static device (e.g., a Zerostat gun) on your weigh boat and micro-spatula. Causality: Mitigating static prevents the sudden aerosolization and repulsion of the powder, ensuring accurate mass transfer and preventing environmental contamination within the hood.

Step 3: Transfer and Containment Weigh the 3,5-dichloro-4-fluoro-6-iodo-2H-indazole using a dedicated, clean micro-spatula. Once weighed, seal the transfer vessel before removing it from the fume hood. If transferring the compound to a glovebox for air-sensitive cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions utilizing the iodo- or chloro- groups), ensure the vial is purged with Argon prior to transit.

Spill Response & EPA-Compliant Disposal Plan

Because of the dense halogenation, this compound and any materials it contaminates must be treated strictly as Halogenated Organic Waste . Mixing this with non-halogenated waste violates2 guidelines and severely complicates commercial incineration logistics[2].

Spill Response Protocol:

  • Isolation: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 5-foot radius.

  • Containment: Cover the solid spill with damp, inert absorbent pads to suppress dust generation. Do NOT sweep dry.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wipe the area with a solvent the compound is soluble in (e.g., ethyl acetate), followed by a secondary wipe with soap and water to remove all solvent residues.

Disposal Logistics:

  • Segregate all contaminated gloves, weigh boats, and wipes into a dedicated solid waste bin.

  • Label the container explicitly: "Hazardous Waste: Halogenated Organic Solid (Contains Cl, F, I)".

  • Ensure your facility's environmental health and safety (EHS) team manifests the waste under the appropriate EPA characteristic codes (often D-codes for toxicity or F-codes if mixed with spent halogenated solvents)[3].

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating safety checkpoints required when handling this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Disposal N1 Hazard Assessment (Halogenated Core) N2 PPE Verification (Double Nitrile) N1->N2 N3 Fume Hood Ops (>100 fpm) N2->N3 Proceed N4 Anti-Static Transfer (Minimize Aerosols) N3->N4 N5 Decontamination (Solvent -> Soap) N4->N5 Post-Reaction N6 Halogenated Waste (EPA 40 CFR 261) N5->N6

Fig 1: Logical workflow for the safe handling and disposal of halogenated indazole derivatives.

References

  • Title: 40 CFR 261.31 -- Hazardous wastes from non-specific sources. Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Management of Waste) Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Working with Chemicals) Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dichloro-4-fluoro-6-iodo-2H-indazole
Reactant of Route 2
3,5-dichloro-4-fluoro-6-iodo-2H-indazole
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